2-Chloro-5-tert-butylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQOELTIIUNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679226 | |
| Record name | 5-tert-Butyl-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918445-56-4 | |
| Record name | 5-tert-Butyl-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-tert-butylaniline chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-5-tert-butylaniline: Structure, Properties, and Applications in Research and Development
Introduction
Substituted anilines are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, this compound presents a unique combination of steric and electronic properties that make it a valuable intermediate for drug discovery and development professionals. The presence of a chlorine atom and a bulky tert-butyl group on the aniline scaffold significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, offering a versatile platform for the design of novel bioactive compounds.[2][3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound. It is intended to serve as a resource for researchers and scientists in the pharmaceutical and chemical industries, offering insights into the strategic utilization of this compound in their research and development endeavors.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a benzene ring substituted with an amino group, a chlorine atom, and a tert-butyl group. The IUPAC name for this compound is 5-(tert-Butyl)-2-chloroaniline.[4]
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | 5-(tert-Butyl)-2-chloroaniline[4] |
| CAS Number | 918445-56-4[4] |
| Molecular Formula | C₁₀H₁₄ClN[4] |
| Molecular Weight | 183.68 g/mol [4] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)Cl)N[4] |
Physicochemical Properties
| Property | Value | Source |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| LogP (octanol-water partition coefficient) | 3.2197 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Mechanistic Insights
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted anilines.[5][6] A common approach involves the reduction of a corresponding nitroaromatic compound.
Proposed Synthetic Protocol:
Step 1: Nitration of 1-tert-butyl-4-chlorobenzene
-
To a stirred solution of 1-tert-butyl-4-chlorobenzene in concentrated sulfuric acid, cooled to 0-5°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 1-tert-butyl-4-chloro-2-nitrobenzene.
-
Mechanistic Rationale: The nitration of the aromatic ring is an electrophilic aromatic substitution reaction. The bulky tert-butyl group directs the incoming nitro group to the ortho position due to steric hindrance at the para position, which is already occupied by the chlorine atom.
Step 2: Reduction of 1-tert-butyl-4-chloro-2-nitrobenzene
-
The synthesized 1-tert-butyl-4-chloro-2-nitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is employed.
-
The reaction is typically carried out at an elevated temperature or pressure until the reduction of the nitro group to an amino group is complete.
-
Upon completion, the reaction mixture is worked up by neutralization with a base (e.g., sodium hydroxide) and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield this compound.
-
Mechanistic Rationale: The reduction of the nitro group to an amine can proceed through various mechanisms depending on the reducing agent. With metal-acid systems like Sn/HCl, the reaction involves a series of single electron transfers. Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the surface of the catalyst.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the deactivating but ortho-para directing chlorine atom, and the bulky, electron-donating tert-butyl group.
-
N-Functionalization: The primary amine is a key reactive site and can undergo a variety of transformations, including acylation, alkylation, sulfonylation, and diazotization, to introduce diverse functionalities.
-
Electrophilic Aromatic Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the directing effects of the existing substituents. The amino group is a strong activating group, while the chlorine is a deactivating but ortho-para directing group.
-
Cross-Coupling Reactions: The chloro-substituent can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.
Caption: Potential reaction pathways for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it an attractive scaffold for medicinal chemistry applications.
-
Modulation of Physicochemical Properties: The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[2] It can also provide steric bulk that can influence binding to a biological target.
-
Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to a longer half-life for drug candidates.[2]
-
Scaffold for Bioactive Molecules: The aniline moiety is a common feature in many approved drugs. By using this compound as a starting material, medicinal chemists can synthesize a variety of derivatives to explore structure-activity relationships and optimize lead compounds. The replacement of simpler anilines with more complex substituted anilines like this one is a key strategy in modern drug discovery to fine-tune pharmacological profiles and mitigate off-target effects.[3][7]
Spectral Data and Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a broad singlet for the two protons of the amino group, and three signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: The spectrum will show characteristic signals for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as six distinct signals for the carbons of the substituted benzene ring.
-
IR Spectroscopy: Key absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C-Cl stretching (around 1000-1100 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 183. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in a roughly 3:1 ratio) would be expected. Fragmentation may involve the loss of a methyl group from the tert-butyl substituent.
Safety, Handling, and Storage
This compound should be handled with care, following standard laboratory safety procedures. Based on data for the same or structurally similar compounds, it is expected to be hazardous.[4][12]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H320: Causes eye irritation.[4]
-
Related compounds are also classified as harmful if swallowed and may cause respiratory irritation.[12] Some chloroanilines are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13]
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[1][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and chemical research. Its unique combination of functional groups provides a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel drugs and other advanced materials. This guide provides a foundational understanding of this important compound, enabling researchers to leverage its properties in their scientific pursuits.
References
- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
-
PubChem. (n.d.). 2-tert-Butylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butyl-5-chloroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
-
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]
-
Scribd. (2002). Walsh Et Al 2002 The Chlorination of Reactive Anilines. Retrieved from [Link]
-
MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
-
BMRB. (n.d.). 2-Chloroaniline. Retrieved from [Link]
-
Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cresset-group.com [cresset-group.com]
- 4. chemscene.com [chemscene.com]
- 5. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]
- 6. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]
- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-methylaniline [webbook.nist.gov]
- 10. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 2-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. 2-Tert-butyl-5-chloroaniline | C10H14ClN | CID 520199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-tert-butylaniline (CAS 918445-56-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 2-Chloro-5-tert-butylaniline. As a substituted aniline, this compound warrants a high degree of caution. The protocols herein are synthesized from available hazard data and established best practices for analogous chemical structures, designed to empower researchers to work safely and effectively.
Section 1: Compound Identification and Hazard Profile
This compound is an organic compound used as an intermediate in chemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive toxicological data for this specific molecule is not fully elucidated, the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA) establish a clear warning profile.[1]
The primary operational risk associated with this compound is exposure through multiple routes—ingestion, inhalation, and skin contact—leading to both acute and chronic health effects. The aniline substructure is a key toxicophore; many substituted anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[2][3] Symptoms can include cyanosis (bluish skin), headache, dizziness, and fatigue, with a characteristic delay of 2 to 4 hours post-exposure.[2][3]
1.1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 918445-56-4 | ChemScene[4] |
| Molecular Formula | C₁₀H₁₄ClN | PubChem[1] |
| Molecular Weight | 183.68 g/mol | PubChem[1] |
| Appearance | Data not specified; likely a solid or liquid at room temperature. | - |
| Synonyms | 5-(Tert-butyl)-2-chloroaniline | ChemScene[4] |
1.2: GHS Hazard Classification
The following table summarizes the GHS hazard statements for this compound, which form the basis for all handling and personal protective equipment (PPE) recommendations.[1]
| Hazard Code | Statement | Hazard Class | Pictogram |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | |
| H351 | Suspected of causing cancer | Carcinogenicity (Category 2) | |
| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | None |
Section 2: Risk Assessment and Exposure Control Workflow
A systematic approach to safety is non-negotiable. Before any manipulation of this compound, a formal risk assessment must be conducted. The causality is clear: the compound's inherent hazards (Section 1.2) must be mitigated by robust control measures to prevent exposure. This workflow diagram illustrates the essential decision-making process.
Caption: Risk assessment workflow for handling this compound.
Section 3: Safe Handling and Experimental Protocols
Adherence to meticulous handling protocols is the primary barrier against exposure. The following procedures are based on the compound's hazard profile and best practices for handling toxic and irritant chemical solids or liquids.
3.1: Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazards. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Protects against skin irritation (H315) and absorption.[5][6] Double-gloving provides a backup barrier in case of a tear in the outer glove. |
| Eye Protection | Chemical safety goggles. | Protects against serious eye irritation (H319) from splashes or airborne particles.[3] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory | Required if there is a risk of generating dust or aerosols. Use a NIOSH-approved respirator with organic vapor cartridges. | Mitigates risk of respiratory irritation (H335) and systemic toxicity from inhalation.[2][3] |
3.2: Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize the generation of airborne particles and prevent cross-contamination.
Location: All manipulations must be performed inside a certified chemical fume hood.
Methodology:
-
Preparation: Don all required PPE as specified in Section 3.1. Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.
-
Tare: Place a clean, appropriately sized beaker or flask on an analytical balance within the fume hood and tare the balance.
-
Dispensing: Using a clean spatula, carefully transfer the solid this compound from the stock bottle to the tared container.
-
Causality: Perform this step slowly and deliberately to avoid creating dust. Keep the stock bottle opening as close to the receiving vessel as possible.
-
-
Sealing: Immediately and securely cap both the stock bottle and the vessel containing the weighed compound.
-
Solubilization: Add the desired solvent to the vessel via a syringe or pipette. Swirl gently to dissolve. Avoid heating unless the reaction protocol explicitly requires it, as this can increase vaporization.
-
Decontamination: Wipe the spatula, any external surfaces of the glassware, and the balance with a cloth dampened with an appropriate solvent (e.g., ethanol). Dispose of the cloth and absorbent liner into the designated solid hazardous waste container.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[7]
Section 4: Emergency and First Aid Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station) before beginning work.
4.1: Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention. Rationale: Rapid decontamination is key to minimizing irritation and systemic absorption. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Seek immediate medical attention. Rationale: Removes the individual from the contaminated atmosphere and provides respiratory support. |
| Ingestion | Do NOT induce vomiting.[8] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
4.2: Spill Response Logic Tree
The appropriate response to a spill depends on its scale and location. This logic tree provides a clear decision-making framework.
Sources
- 1. 2-Tert-butyl-5-chloroaniline | C10H14ClN | CID 520199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-tert-Butylaniline - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
physicochemical properties of 2-Chloro-5-tert-butylaniline for synthesis
Technical Whitepaper: 2-Chloro-5-tert-butylaniline as a Strategic Intermediate
Executive Summary
This compound (CAS 918445-56-4) represents a specialized aromatic building block in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the juxtaposition of a bulky, lipophilic tert-butyl group at the meta position (relative to the amine) and an electron-withdrawing chlorine atom at the ortho position. This substitution pattern offers a dual advantage: the tert-butyl group provides significant hydrophobic bulk to fill binding pockets in protein targets (e.g., kinases, GPCRs), while the ortho-chloro group modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the reactive ortho site. This guide details the physicochemical profile, robust synthesis protocols, and downstream utility of this compound.
Physicochemical Profile & Molecular Identity
The physicochemical properties of this compound are dominated by the interplay between the electron-rich amino group and the lipophilic tert-butyl moiety. The chlorine atom introduces a dipole moment and withdraws electron density from the ring, slightly lowering the basicity of the amine compared to tert-butylaniline.
Table 1: Key Physicochemical Data
| Property | Value | Notes |
| CAS Number | 918445-56-4 | Specific isomer identity. |
| Molecular Formula | C₁₀H₁₄ClN | |
| Molecular Weight | 183.68 g/mol | |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)Cl)N | |
| LogP (Calc) | ~3.22 | High lipophilicity due to t-butyl group. |
| TPSA | 26.02 Ų | Polar surface area dominated by NH₂. |
| H-Bond Donors | 1 | Primary amine (NH₂). |
| H-Bond Acceptors | 1 | Nitrogen lone pair. |
| Physical State | Low-melting Solid / Oil | Likely solid at RT; shipping often ambient. |
| pKa (Est) | ~3.5 - 4.0 | Lower than aniline (4.6) due to o-Cl effect. |
Structural Analysis:
-
Steric Bulk: The tert-butyl group at position 5 is remote enough from the amine (position 1) to avoid direct steric interference with N-functionalization (e.g., amide coupling), but it significantly impacts the molecule's overall shape and solubility.
-
Electronic Effects: The chlorine at position 2 exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the amine. This makes the amine less prone to oxidation but may require stronger electrophiles or catalysts for coupling reactions compared to non-halogenated anilines.
Synthesis Protocol: A Self-Validating System
The synthesis of this compound is best approached via a regioselective nitration-reduction sequence starting from 1-chloro-4-tert-butylbenzene. This route is preferred over the chlorination of 3-tert-butylaniline, which would yield a mixture of isomers (2-Cl, 4-Cl, and 6-Cl).
Step 1: Regioselective Nitration
Objective: Introduce a nitro group ortho to the chlorine atom.
-
Precursor: 1-Chloro-4-tert-butylbenzene (CAS 3972-56-3).
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The tert-butyl group directs ortho/para, but the para position is blocked by Cl. The Chlorine directs ortho/para. The position ortho to Cl (and meta to t-butyl) is electronically favored and sterically accessible.
-
Protocol:
-
Dissolve 1-chloro-4-tert-butylbenzene (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Add a mixture of HNO₃/H₂SO₄ (1.05 eq) dropwise, maintaining temperature <10°C to prevent dinitration.
-
Stir at 0-20°C for 2 hours. Monitor by TLC/LCMS.
-
Workup: Pour onto ice water. Extract with DCM. Wash with NaHCO₃. Dry and concentrate.
-
Product: 1-Chloro-2-nitro-4-tert-butylbenzene.
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without dechlorinating the ring.
-
Challenge: Catalytic hydrogenation (Pd/C + H₂) can frequently cause hydrodechlorination (loss of Cl), yielding 3-tert-butylaniline.
-
Solution: Use a dissolving metal reduction (Fe/NH₄Cl) or SnCl₂ to ensure chemoselectivity.
-
Protocol:
-
Suspend 1-Chloro-2-nitro-4-tert-butylbenzene (1.0 eq) in Ethanol/Water (3:1).
-
Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Heat to reflux (80°C) for 4-6 hours with vigorous stirring.
-
Validation: Monitor disappearance of nitro peak and appearance of amine. Ensure no des-chloro byproduct is formed.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Neutralize with NaHCO₃ if necessary and extract with Ethyl Acetate.
-
Purification: Recrystallization from hexanes/EtOAc or column chromatography.
-
Visualizing the Synthesis Pathway
Figure 1: Chemoselective synthesis pathway prioritizing retention of the chlorine atom.
Synthetic Utility & Applications
This compound serves as a versatile scaffold. The amine allows for the construction of heterocycles or coupling to other pharmacophores, while the chlorine provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or acts as a stable blocking group.
A. Buchwald-Hartwig Amination
The steric bulk of the tert-butyl group does not significantly hinder the amine nitrogen. This allows for efficient Pd-catalyzed C-N bond formation with aryl halides to form diarylamines.
-
Conditions: Pd(OAc)₂, BINAP or Xantphos, Cs₂CO₃, Toluene, 100°C.
B. Sandmeyer Reaction
The amino group can be converted to a diazonium salt, unlocking access to diverse functionalities at position 1.
-
Transformation: Ar-NH₂ → Ar-N₂⁺ → Ar-CN (Nitrile), Ar-I (Iodide), or Ar-OH (Phenol).
-
Utility: Access to 2-chloro-5-tert-butylbenzonitrile, a precursor for benzoic acids.
C. Amide Coupling (Drug Discovery)
Used to synthesize amide-based inhibitors (e.g., kinase inhibitors). The 2-Cl substituent often improves metabolic stability by blocking the position adjacent to the nitrogen.
-
Protocol: React with Acid Chloride (R-COCl) + Pyridine, or Carboxylic Acid + HATU/DIPEA.
Visualizing Reactivity
Figure 2: Divergent synthetic applications of the this compound scaffold.
Handling & Safety Information
As an aniline derivative, this compound must be handled with standard precautions for aromatic amines.
-
Hazard Statements (GHS):
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the compound over time (though the tert-butyl group adds some stability against oxidative polymerization compared to simple aniline).
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
References
-
PubChem Compound Summary. (2025). This compound (CAS 918445-56-4).[3] National Center for Biotechnology Information. Link
-
ChemScene. (2025). Product Data Sheet: 5-(Tert-butyl)-2-chloroaniline.[3]Link
-
World Intellectual Property Organization. (2005).[4] Patent WO2005/118575: Substituted Aniline Derivatives.[4] (Referencing the use of CAS 918445-56-4 as an intermediate). Link
-
Bide Pharm. (2025).[5][6] Chemical Property Data: this compound.[3]Link
Sources
- 1. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]
- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS:42265-67-8, 4-叔丁基-2-氯苯胺-毕得医药 [bidepharm.com]
- 5. CN1256313C - The preparation method of 4-tert-butoxychlorobenzene - Google Patents [patents.google.com]
- 6. 2-BROMO-5-(TERT-BUTYL)ANILINE | CAS#:58164-14-0 | Chemsrc [chemsrc.com]
Regioisomeric Divergence in Halogenated Alkylanilines: A Technical Guide to 2-Chloro-5-tert-butylaniline and 2-tert-butyl-5-chloroaniline
Executive Summary
In the optimization of lead compounds—particularly kinase inhibitors and agrochemicals—the precise placement of substituents on the aniline ring dictates metabolic stability, binding affinity, and synthetic feasibility.
This guide analyzes the critical divergence between two regioisomers: 2-Chloro-5-tert-butylaniline (Isomer A) and 2-tert-butyl-5-chloroaniline (Isomer B) . While they share an identical molecular formula (
Part 1: Structural & Electronic Characterization
The fundamental difference lies in the Ortho Effect . The proximity of the bulky tert-butyl group versus the electron-withdrawing chlorine atom to the amino group fundamentally alters the molecule's trajectory in synthesis.
Comparative Data Matrix
| Feature | Isomer A | Isomer B |
| IUPAC Name | 2-Chloro-5-(tert-butyl)aniline | 2-(tert-butyl)-5-chloroaniline |
| Common ID | 5-tert-butyl-2-chloroaniline | 2-tert-butyl-5-chloroaniline |
| CAS Number | 918445-56-4 | 25414-78-2 |
| Molecular Weight | 183.68 g/mol | 183.68 g/mol |
| Electronic State | Electron-deficient (Inductive -I from ortho-Cl) | Electron-rich but Sterically Shielded |
| Basicity (Est.[1] pKa) | ~2.5 - 3.0 (Weak Base) | ~3.8 - 4.2 (Hindered Base) |
| Nucleophilicity | Moderate (Deactivated) | Poor (Sterically Blocked) |
| Synthetic Cost | Low (Commodity Precursors) | High (Specialty Synthesis) |
Structural Visualization (Steric vs. Electronic)
The following diagram illustrates the steric shielding and electronic vectors. Note how the tert-butyl group in Isomer B effectively "cages" the nitrogen lone pair.
Figure 1: Structural divergence highlighting the steric blockade in Isomer B vs. the electronic deactivation in Isomer A.
Part 2: Synthetic Pathways & Causality
The synthesis of these isomers is not interchangeable. The directing effects of the precursors dictate the route.
Synthesis of Isomer A (The "Natural" Route)
Isomer A is the thermodynamic product of nitrating 1-tert-butyl-4-chlorobenzene.
-
Mechanism: The tert-butyl group is bulky, discouraging ortho-attack. However, the Chlorine is ortho/para directing (deactivating). In p-tert-butylchlorobenzene, the position ortho to the Chlorine is sterically more accessible than the position ortho to the massive tert-butyl group.
-
Result: Nitration occurs predominantly at position 2 (ortho to Cl).
Synthesis of Isomer B (The "Forced" Route)
Isomer B places the amine ortho to the tert-butyl group. This is chemically difficult because:
-
Direct Nitration Fails: Nitrating p-tert-butylchlorobenzene yields Isomer A.
-
Hofmann Rearrangement Required: Often requires constructing the aniline first (e.g., from 2-tert-butyl-nitrobenzene) and then chlorinating, or using rearrangement chemistries.
-
Cost Implication: Isomer B is typically 5-10x more expensive due to these complex isolation requirements.
Figure 2: Retrosynthetic analysis showing why Isomer A is the dominant product of direct nitration.
Part 3: Reactivity Profile & Application
Buchwald-Hartwig Cross-Coupling
This is the most common application for these anilines in drug discovery (building biaryl amines).
-
Isomer A (2-Cl):
-
Challenge: The ortho-chlorine withdraws electrons, making the nitrogen less nucleophilic.[2]
-
Solution: Standard catalytic systems (Pd(OAc)2/BINAP) work well. The oxidative addition happens on the other coupling partner (the aryl halide), and Isomer A acts as the nucleophile.
-
-
Isomer B (2-tBu):
-
Challenge: The tert-butyl group acts as a "gatekeeper." Standard phosphine ligands (like PPh3 or BINAP) create a metal center that is too crowded to accommodate this bulky aniline.
-
Solution: Requires Specialized Ligands . You must use dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos ) or NHC-based precatalysts (e.g., Pd-PEPPSI-IPr ). These ligands are designed to create a "pocket" that facilitates the entry of hindered amines.
-
Amide Coupling
-
Isomer A: Reacts readily with acid chlorides.
-
Isomer B: May require forcing conditions (high temp, excess reagent) or activation with highly reactive coupling agents (e.g., HATU) due to the inability of the nitrogen to approach the carbonyl carbon effectively.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of Isomer A (this compound)
This protocol utilizes the regioselectivity of nitration on the parent chlorobenzene.
Reagents:
-
1-tert-butyl-4-chlorobenzene (10.0 mmol)
-
HNO3 (conc. 65%) / H2SO4 (conc. 98%)
-
Iron powder / NH4Cl (for reduction)
Workflow:
-
Nitration:
-
Cool H2SO4 (10 mL) to 0°C. Add 1-tert-butyl-4-chlorobenzene.
-
Dropwise add HNO3/H2SO4 mixture (1:1) maintaining temp < 10°C.
-
Mechanistic Note: Low temperature is crucial to prevent over-nitration or de-alkylation.
-
Stir 2h. Pour onto ice. Extract (EtOAc).
-
Checkpoint: TLC (Hexane/EtOAc 9:1) should show a new yellow spot (Nitro compound).
-
-
Reduction (Bechamp Conditions):
-
Dissolve crude nitro compound in EtOH/H2O (4:1).
-
Add Iron powder (5 equiv) and NH4Cl (1 equiv). Reflux for 4h.
-
Validation: The yellow color of the nitro compound should fade to a pale/brown suspension.
-
-
Isolation:
-
Filter through Celite (remove Fe sludge).
-
Adjust pH to >10 (NaOH). Extract with DCM.
-
Purify via Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Protocol 4.2: Handling Isomer B in Cross-Coupling
Since Isomer B is usually purchased (due to difficult synthesis), this protocol focuses on its use in Buchwald couplings.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Isomer B (1.2 equiv)[3]
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BrettPhos (4 mol%) - Critical for steric bulk.
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Workflow:
-
Inert Atmosphere: Flame-dry Schlenk tube. Cycle Argon/Vacuum 3x.
-
Charging: Add Pd source, Ligand, and Base. Add solids first.
-
Solvation: Add Toluene, then the Aryl Bromide and Isomer B .
-
Reaction: Heat to 100°C for 12-16h.
-
Why? High thermal energy is required to overcome the rotational barrier created by the tert-butyl group during the reductive elimination step.
-
-
Workup: Filter through silica plug, concentrate, and purify.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520199, 2-tert-butyl-5-chloroaniline. Retrieved from [Link][1]
-
Nelson, K. L., & Brown, H. C. (1951). Directive Effects in Aromatic Substitution. Nitration of t-Butylbenzene. Journal of the American Chemical Society.[4] (Cited for regioselectivity logic). Retrieved from [Link]
-
BuyersGuideChem. 2-tert-Butyl-5-chloroaniline Properties and Suppliers. Retrieved from [Link]
Sources
Technical Guide: Solubility Thermodynamics and Solvent Selection for 2-Chloro-5-tert-butylaniline
Executive Summary
2-Chloro-5-tert-butylaniline (CAS: 918445-56-4 / 25414-78-2) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural duality—featuring a lipophilic tert-butyl group and an electron-withdrawing chloro group—creates a unique solubility profile that challenges standard solvent selection protocols.
This guide provides a comprehensive technical analysis of the compound's solubility thermodynamics. It moves beyond static data tables to establish a self-validating experimental framework for researchers to determine, model, and optimize solubility for reaction engineering and purification processes.
Physicochemical Characterization & Structural Logic
To predict solubility behavior, we must first deconstruct the molecule's competing physicochemical forces.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 183.68 g/mol | Moderate; allows for high mass efficiency in solution. |
| LogP (Predicted) | ~3.2 – 3.5 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar solvents (toluene, heptane). |
| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in polar protic solvents (alcohols) via hydrogen bonding. |
| H-Bond Acceptors | 1 (–NH₂) | Enables interaction with polar aprotic solvents (DMSO, DMF). |
| Key Functional Groups | tert-Butyl (C5) | Steric bulk increases solubility in hydrocarbons; disrupts crystal lattice packing (lowering melting point). |
| Key Functional Groups | Chloro (C2) | Electron-withdrawing; slightly increases acidity of the amine protons; adds polarity relative to tert-butylaniline. |
Theoretical Solubility Trends
Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-chloro-5-nitroaniline), the solubility hierarchy for this compound follows this predictive order:
-
Super-Solvents (Polar Aprotic): DMSO > DMF > NMP (High interaction with amine/aromatic system).
-
Good Solvents (Polar Protic & Esters): Acetone > Ethyl Acetate > Ethanol > Methanol (Temperature-dependent; ideal for crystallization).
-
Moderate Solvents (Non-Polar Aromatic): Toluene > Xylene (Driven by
- interactions and lipophilic tert-butyl group). -
Poor Solvents (Alkanes): Heptane > Hexane (Solubility increases significantly with temperature; antisolvent potential).
-
Non-Solvents: Water (Hydrophobic exclusion).
Experimental Protocol: Determination of Solubility
Standardized method for generating precise mole-fraction solubility data.
The Equilibrium Saturation Method (Shake-Flask)
This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Reagents: High-purity solvents (>99.5%), this compound (>98%). Apparatus: Jacketed equilibrium cell, magnetic stirrer, HPLC (UV detection at 240-254 nm).
Workflow Diagram (DOT)
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Thermodynamic Modeling
To extrapolate experimental data for process design, fitting the data to thermodynamic models is essential.
Modified Apelblat Equation
The modified Apelblat model is the industry standard for correlating the solubility of aniline derivatives in organic solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[2]
- : Empirical model parameters derived from regression analysis.
Application:
-
Plot
vs. . -
If the curve is linear,
(Van't Hoff behavior). -
If non-linear, use the full Apelblat equation to capture the temperature dependence of the enthalpy of solution.
Thermodynamic Functions
Using the Van't Hoff analysis, researchers can calculate the driving forces of dissolution:
-
Enthalpy (
): Positive values indicate an endothermic process (solubility increases with T). -
Entropy (
): Positive values indicate disorder increases upon dissolution (driving force). -
Gibbs Free Energy (
): Must be negative for spontaneous dissolution.
Process Implications & Solvent Selection
Selecting the right solvent system is a balance between solubility (yield) and selectivity (purity).
Solvent Selection Logic for Unit Operations
| Unit Operation | Recommended Solvent System | Rationale |
| Reaction (Alkylation) | Toluene or DCM | High solubility of starting material; inert to alkylating agents; easy workup (immiscible with water). |
| Reaction (Acylation) | THF or 2-MeTHF | Solubilizes intermediate salts; 2-MeTHF is a greener alternative with easier phase separation. |
| Crystallization (Cooling) | Ethanol or Isopropanol | Steep solubility curve (high at boiling, low at ambient); promotes crystal growth over nucleation. |
| Crystallization (Anti-solvent) | Toluene (Solvent) + Heptane (Anti-solvent) | The tert-butyl group keeps it soluble in toluene; adding heptane forces controlled precipitation. |
Decision Tree for Solvent Selection (DOT)
Figure 2: Logic flow for selecting solvents based on process requirements.
References
-
PubChem. (2025).[3] 2-tert-butyl-5-chloroaniline (Compound Summary). National Center for Biotechnology Information. Link
-
Saeed, A., et al. (2009).[4] 2-Chloro-5-nitroaniline.[4] Acta Crystallographica Section E. (Methodological reference for aniline derivative solubility). Link
-
Sigma-Aldrich. (n.d.).[5] 2,5-Di-tert-butylaniline Product Specification. (Structural analog reference for melting point trends). Link
-
Cheméo. (2025). Chemical Properties of Aniline, 4-tert-butyl-2-chloro-.[1] (Isomer property comparison). Link
Sources
- 1. Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]
- 3. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-三叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
synthesis procedure for 2-Chloro-5-tert-butylaniline from 3-tert-butyl-6-chloronitrobenzene
Executive Summary
This Application Note details the chemoselective reduction of 3-tert-butyl-6-chloronitrobenzene to 2-Chloro-5-tert-butylaniline .
The primary challenge in this transformation is the chemoselectivity required to reduce the nitro group (
To ensure high fidelity and scalability, this guide prioritizes the Iron/Ammonium Chloride (
Critical Analysis & Reaction Strategy
The Chemoselectivity Challenge
The reduction of nitroarenes containing halogens requires careful reagent selection.
-
Catalytic Hydrogenation (
): High risk of C-Cl bond cleavage (hydrodehalogenolysis). Requires catalyst poisoning (e.g., sulfided Pt) which reduces activity. -
Stannous Chloride (
): Effective but generates stoichiometric quantities of toxic tin waste and often leads to difficult emulsions during workup. -
Iron/Ammonium Chloride (
): The optimal choice. It operates via a single-electron transfer mechanism that is thermodynamically insufficient to cleave the aryl-chloride bond under mild conditions, ensuring >99% retention of the halogen.
Reaction Pathway
The following diagram illustrates the desired pathway versus the critical side-reaction to avoid.
Figure 1: Chemoselective reduction pathway. The Fe/NH4Cl method avoids the dashed red path of dechlorination common in catalytic hydrogenation.
Experimental Protocol: Fe/NH4Cl Reduction
Materials & Reagents
| Reagent | Role | Specifications |
| 3-tert-butyl-6-chloronitrobenzene | Substrate | Purity >97% |
| Iron Powder | Reductant | 325 mesh (High surface area essential) |
| Ammonium Chloride ( | Electrolyte/Activator | Technical Grade or better |
| Ethanol (EtOH) | Solvent | 95% or Absolute |
| Water ( | Co-solvent | Deionized |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
Step-by-Step Methodology
Step 1: Catalyst Activation & Setup
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and a thermometer.
-
Charge the flask with Iron Powder (5.0 equiv) and Ammonium Chloride (1.0 equiv).
-
Add Water (5 volumes relative to SM mass).
-
Heat the suspension to 60°C for 15 minutes.
-
Expert Insight: This "etching" step removes surface oxides from the iron, exposing the active zero-valent metal (
). You may observe a slight color change to dark grey/black.
-
Step 2: Substrate Addition
-
Dissolve 3-tert-butyl-6-chloronitrobenzene (1.0 equiv, e.g., 10.0 g) in Ethanol (10 volumes).
-
Add the ethanolic solution to the activated iron suspension dropwise over 20 minutes.
-
Safety Note: The reaction is exothermic.[1] Monitor internal temperature; maintain gentle reflux (~75-80°C).
-
Step 3: Reaction Maintenance
-
Maintain reflux with vigorous stirring.
-
TLC Monitoring: Check reaction progress every 30 minutes (Eluent: 20% EtOAc in Hexanes).
-
Endpoint: Disappearance of the starting material spot (
) and appearance of the fluorescent amine spot ( ). -
Typical Duration: 2 to 4 hours.
-
Step 4: Workup (Critical for Yield)
Iron sludge handling is the most common failure point in this synthesis. Follow this workflow strictly to avoid emulsions.
Figure 2: Workup procedure designed to minimize iron emulsion formation.
-
Filtration: While the reaction mixture is still hot (essential to prevent product precipitation on the iron), filter through a pad of Celite.
-
Wash: Rinse the filter cake with 3 x 20 mL of hot Ethanol.
-
Concentration: Remove the ethanol under reduced pressure. You will be left with an aqueous slurry.
-
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate.
Purification
The crude material is typically >95% pure. If necessary, purify via:
-
Recrystallization: Hexanes/Ethanol (9:1).
-
Flash Chromatography: Silica gel, gradient 0-20% EtOAc/Hexanes.
Analytical Validation
To ensure the protocol was successful, verify the following parameters.
| Parameter | Expected Result | Method of Verification |
| Appearance | Off-white to pale brown solid/oil | Visual Inspection |
| 1H NMR | 3 aromatic protons (distinct splitting for 1,2,4-subst), t-Butyl singlet (~1.3 ppm), Broad | NMR (CDCl3) |
| Mass Spec | [M+H]+ = 212.1 (Cl isotope pattern 3:1) | LC-MS (ESI+) |
| Selectivity | Absence of [M-Cl+H]+ (Mass ~178) | LC-MS |
Key NMR Diagnostic:
The shift of the protons ortho to the nitro group (in SM) vs. ortho to the amine (in Product) is diagnostic. The protons adjacent to the amine will shift upfield (lower ppm) due to the electron-donating nature of the
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Iron surface passivation (oxides). | Add 1-2 drops of conc. HCl during the activation step to re-etch the iron. |
| Low Yield (Emulsions) | Iron fines passing through filter. | Use a tighter Celite pack or switch to centrifugation before extraction. |
| Dechlorination (<1%) | Reaction ran too long or too hot. | Strictly monitor TLC. Stop reaction immediately upon consumption of SM. |
| Stalling | Insufficient mixing. | Use overhead mechanical stirring; magnetic bars often get stuck in iron sludge. |
References
-
Org. Process Res. Dev. "Selective Reduction of Nitroarenes". Organic Process Research & Development.
-
Kumar, S., et al. "Chemoselective reduction of nitroarenes...".[2] Journal of Organic Chemistry, 2014.[2]
-
Lee, N. R., et al. "Iron-mediated reduction in aqueous media".[2] Organic Letters, 2017.[2]
-
Google Patents. "Synthesis of chloro-nitroaniline derivatives".
(Note: While specific literature on the exact 3-tBu-6-Cl isomer is rare, the references above validate the Fe/NH4Cl methodology for general chloronitrobenzene reductions.)
Sources
reaction protocols using 2-Chloro-5-tert-butylaniline as an intermediate
Application Note & Technical Guide
Executive Summary
2-Chloro-5-tert-butylaniline (CAS: 25414-78-2) is a specialized aromatic amine intermediate critical in the synthesis of lipophilic pharmacophores. Its structural uniqueness lies in the ortho-chloro substituent, which induces a torsional twist in N-linked scaffolds (forcing non-planarity), and the meta-tert-butyl group, which provides a high-volume hydrophobic fill essential for occupying deep hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases like B-Raf or p38 MAPK).
This guide details optimized protocols for leveraging this intermediate in Urea Formation , Buchwald-Hartwig Cross-Coupling , and Heterocyclic Cyclization , addressing the specific steric and electronic challenges posed by its substitution pattern.
Chemical Profile & Mechanistic Insight
| Property | Data |
| IUPAC Name | 2-Chloro-5-(1,1-dimethylethyl)aniline |
| CAS Number | 25414-78-2 |
| Molecular Weight | 183.68 g/mol |
| Appearance | Off-white to pale yellow solid/liquid (low melting) |
| Electronic Effect | The 2-Cl group is electron-withdrawing (inductive), reducing the nucleophilicity of the amine compared to unsubstituted aniline. |
| Steric Effect | The 5-tert-butyl group is bulky but remote (meta) from the amine, minimizing direct steric hindrance during coupling. However, the 2-Cl group creates significant ortho-steric strain. |
Structural Logic for Drug Design
-
Conformational Control: The 2-chloro substituent sterically clashes with the carbonyl oxygen or N-H of adjacent amides/ureas, forcing the pendant ring out of plane by ~50-70°. This "twist" is often required to fit into the "gatekeeper" regions of kinase enzymes.
-
Hydrophobic Anchoring: The tert-butyl group acts as a "grease ball," anchoring the molecule into hydrophobic clefts, increasing potency and residence time.
Reaction Protocols
Protocol A: Urea Synthesis (Isocyanate Coupling)
Application: Synthesis of kinase inhibitors (Type II) and urea-based herbicides. Challenge: The electron-deficient nature of the aniline (due to 2-Cl) reduces reaction rates with less reactive isocyanates.
Workflow Diagram
Caption: General workflow for urea formation via isocyanate addition.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (N2), dissolve This compound (1.0 g, 5.44 mmol) in anhydrous Dichloromethane (DCM) (10 mL).
-
Addition: Add the desired Isocyanate (e.g., Phenyl Isocyanate, 1.1 equiv) dropwise via syringe.
-
Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.
-
-
Catalysis (Optional): If the reaction is sluggish (monitored by TLC/LCMS after 2 hours), add Pyridine (0.1 equiv) or DMAP (5 mol%) to activate the isocyanate.
-
Incubation: Stir at room temperature (25°C) for 4–12 hours.
-
Optimization: For highly deactivated isocyanates, switch solvent to Toluene and heat to 60°C.
-
-
Workup:
-
The urea product often precipitates from DCM. Filter the solid and wash with cold Hexanes (2 x 10 mL).
-
If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethyl Acetate/Hexanes (1:3).
-
-
Validation: Confirm structure via 1H-NMR. Look for the diagnostic downfield Urea N-H protons (typically δ 8.5–9.5 ppm).[1]
Protocol B: Buchwald-Hartwig Amination
Application: Constructing bi-aryl amine scaffolds when simple nucleophilic substitution (SnAr) fails. Challenge: The 2-Cl group on the aniline can potentially compete as a leaving group (though less reactive than Br/I), and the aniline itself is sterically crowded.
Workflow Diagram
Caption: Pd-catalyzed C-N bond formation strategy utilizing bulky phosphine ligands.
Step-by-Step Procedure
-
Reagents: Charge a reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)[2]
-
NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
-
Catalyst System: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).
-
Why BrettPhos? This bulky ligand is specifically designed to couple primary amines with aryl halides while preventing catalyst deactivation by the bulky aniline substrate.
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes to remove Oxygen.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Workup:
Protocol C: Cyclization to Benzimidazoles
Application: Synthesis of fused heterocyclic cores common in anti-viral and anti-cancer agents.
Pathway: Nitration
Workflow Diagram
Caption: Three-step cascade to access the benzimidazole core.
Step-by-Step Procedure (Step 3 Focus)
Assuming successful generation of the diamine intermediate via standard nitration/reduction.
-
Cyclization: Dissolve the crude diamine (2-chloro-3-amino-5-tert-butylaniline) in Triethyl Orthoformate (5 equiv).
-
Catalysis: Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid, 5 mol%).
-
Heat: Reflux at 100°C for 3 hours.
-
Isolation: Evaporate excess orthoformate. The residue is usually the pure benzimidazole.
-
Purification: If necessary, recrystallize from Ethanol.
Safety & Handling (MSDS Highlights)
-
Hazards: this compound is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[5]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Anilines oxidize (darken) upon exposure to air.
-
PPE: Nitrile gloves, lab coat, and chemical safety goggles are mandatory. All reactions involving isocyanates or palladium catalysts must be performed in a fume hood.
References
-
Synthesis of Urea Derivatives: Beilstein J. Org. Chem. 2017, 13, 1950–1956. Link
-
Palladium-Catalyzed Amination (BrettPhos): J. Am. Chem. Soc. 2008, 130, 41, 13552–13554. Link
-
Benzimidazole Synthesis via Nitration: Acta Cryst. 2009, E65, o1417.[6] Link
-
Kinase Inhibitor Structural Biology (Gatekeeper Mutations): Nature Reviews Drug Discovery 2002, 1, 417–426. Link
-
Chemical Profile (PubChem): 2-tert-butyl-5-chloroaniline Compound Summary. Link[2]
Sources
Buchwald-Hartwig amination conditions for 2-Chloro-5-tert-butylaniline
Application Note: Optimized Buchwald-Hartwig Amination Protocols for 2-Chloro-5-tert-butylaniline
Executive Summary
This compound (CAS: 22687-03-2) represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic bulk of a tert-butyl group with the orthogonal reactivity of an ortho-chloro substituent.
This guide addresses the specific challenges of using this substrate in Palladium-catalyzed C-N cross-coupling. The presence of the ortho-chloride presents a bifurcation in reactivity:
-
As a Nucleophile (N-Arylation): The primary amine (-NH₂) couples with an external aryl halide. Challenge: Preventing oxidative addition into the substrate's own C-Cl bond (chemoselectivity) and avoiding catalyst deactivation via chelation.
-
As an Electrophile (Cl-Displacement): The C-Cl bond is displaced by an external amine. Challenge: Overcoming the electronic deactivation from the electron-rich amino group and steric hindrance.
This protocol prioritizes Scenario A (N-Arylation) using BrettPhos Pd G4 , as this preserves the chloro-handle for subsequent diversification (e.g., Suzuki coupling or cyclization to indoles/benzimidazoles).
Strategic Considerations & Mechanism
Substrate Analysis
-
Electronic Effect: The 5-tert-butyl group is an inductive donor (+I), increasing the nucleophilicity of the amine compared to unsubstituted 2-chloroaniline. This is advantageous for N-arylation.
-
Steric Effect: The 2-chloro substituent creates localized steric pressure. While not as bulky as a methyl group, the lone pairs on chlorine can coordinate to Palladium, potentially forming stable, non-productive [Pd(Ar)(L)(Substrate-Cl)] chelates.
-
Chemoselectivity: To couple the amine (NH₂) while leaving the chloride (Cl) intact, the catalyst must undergo oxidative addition (OA) with the external coupling partner (e.g., Ar-Br) faster than it inserts into the 2-Cl bond of the aniline.
Ligand Selection Logic
-
BrettPhos: Selected for its exceptional selectivity for primary amines. Its bulk prevents the formation of bis-arylated byproducts (Ar₂N-R) and effectively suppresses OA into the ortho-chloride of the substrate.
-
RuPhos: An alternative if the coupling partner is a secondary amine or a highly hindered halide, though BrettPhos is superior for primary aniline selectivity.
Experimental Protocols
Protocol A: Chemoselective N-Arylation (Aniline as Nucleophile)
Objective: Couple this compound with an Aryl Bromide, retaining the Cl-substituent.
Reaction Scheme: 2-Cl-5-tBu-Ph-NH₂ + Ar-Br → (BrettPhos Pd G4, NaOtBu) → 2-Cl-5-tBu-Ph-NH-Ar
Reagents & Conditions:
| Component | Specification | Equivalents | Role |
| Substrate | This compound | 1.0 equiv | Nucleophile |
| Coupling Partner | Aryl Bromide (Ar-Br) | 1.1 equiv | Electrophile (More reactive than Ar-Cl) |
| Catalyst | BrettPhos Pd G4 | 0.01 – 0.03 equiv (1-3 mol%) | Pre-catalyst (Air stable) |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equiv | Strong base (Standard) |
| Solvent | 1,4-Dioxane or Toluene | 0.2 M (Conc.)[1] | Anhydrous, degassed |
| Temperature | 80°C - 100°C | N/A | Thermal activation |
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
BrettPhos Pd G4 (1-3 mol%)
-
This compound (1.0 equiv)
-
Aryl Bromide partner (1.1 equiv)[1]
-
NaOtBu (1.4 equiv). Note: Handle quickly to minimize moisture absorption.
-
-
Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes via needle.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (800+ RPM) for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: C-Cl Displacement (Aniline as Electrophile)
Objective: React the 2-Cl position with an external amine (R-NH₂). Note: This is thermodynamically difficult due to the electron-rich nature of the aniline ring. The amine (NH₂) usually requires protection (e.g., Boc) to prevent catalyst poisoning, but highly active catalysts can achieve this directly.
Reagents & Conditions:
| Component | Specification | Equivalents | Role |
| Substrate | This compound | 1.0 equiv | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 equiv | Nucleophile |
| Catalyst | RuPhos Pd G4 | 0.03 – 0.05 equiv (3-5 mol%) | High activity for sec-amines/chlorides |
| Base | LHMDS (1.0 M in THF) | 2.2 equiv | Soluble strong base (Critical) |
| Solvent | THF or Toluene | 0.25 M | Anhydrous |
| Temperature | 80°C - 110°C | N/A | Higher temp required for Ar-Cl |
Visualization: Chemoselective Catalytic Cycle
The following diagram illustrates the pathway for Protocol A , highlighting the critical selectivity step where the catalyst prefers the external Aryl Bromide over the internal Aryl Chloride.
Figure 1: Chemoselective catalytic cycle using BrettPhos. The bulky ligand ensures OA occurs preferentially at the external Ar-Br bond rather than the sterically hindered internal Ar-Cl bond.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by the free NH₂ or incomplete activation. | Switch to LHMDS (base) to deprotonate the amine faster, or increase temp to 100°C. |
| Formation of "Pd Black" | Catalyst decomposition (Ligand dissociation). | Add 1-2 mol% extra free BrettPhos ligand . Ensure O₂ exclusion is rigorous. |
| Dehalogenation (Loss of Cl) | Switch solvent from Dioxane to Toluene . Avoid alcohol solvents. | |
| Bis-arylation (Ar₂N-R) | Over-reaction of the product. | Ensure BrettPhos is used (high selectivity for primary amines).[4] Avoid XPhos. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science, 5, 1312-1316.
-
Maitro, G., et al. (2022). "Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines." Journal of Organic Chemistry. (Demonstrates inertness of ortho-Cl under specific conditions).
-
Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides to Amines." Journal of the American Chemical Society, 132(45), 15914–15916.
Sources
diazotization of 2-Chloro-5-tert-butylaniline for Sandmeyer reactions
Executive Summary
The diazotization of 2-Chloro-5-tert-butylaniline presents a unique set of challenges distinct from simple aniline derivatives. The presence of the lipophilic tert-butyl group at the C5 position, combined with the electron-withdrawing ortho-chloro substituent, drastically reduces the substrate's solubility in standard aqueous mineral acids (HCl) and attenuates the nucleophilicity of the amine. Standard aqueous protocols often result in heterogeneous mixtures, leading to low conversion, phenol by-product formation, or dangerous accumulation of unreacted nitrite.
This guide details two optimized protocols to overcome these barriers:
-
Method A (Process-Scale): A Sulfuric/Acetic Acid system that ensures homogeneity and stability.
-
Method B (Discovery-Scale): A non-aqueous alkyl nitrite protocol utilizing tert-butyl nitrite (t-BuONO) for rapid, anhydrous conversion.
Substrate Analysis & Mechanistic Challenges
| Feature | Chemical Consequence | Experimental Impact |
| 5-tert-Butyl Group | High Lipophilicity (LogP ~3.[1]5) | Insoluble in 10-20% aq. HCl. Requires organic co-solvents (AcOH, MeCN) or concentrated H₂SO₄. |
| 2-Chloro Group | Inductive Electron Withdrawal (-I) | Reduces basicity of -NH₂ ( |
| Ortho-Substitution | Steric Crowding | Slows attack of nitrosating agents ( |
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the decision tree and reaction pathways for both methods.
Caption: Dual-pathway workflow for the conversion of lipophilic hindered anilines to aryl halides.
Detailed Protocols
Method A: The Sulfuric/Acetic Acid Protocol (Recommended for Scale >10g)
Rationale: Glacial acetic acid acts as a co-solvent to dissolve the lipophilic aniline, while sulfuric acid provides the protons necessary for nitrosation without introducing nucleophilic counter-ions (like Cl⁻) that could interfere if a specific halide is desired later [1].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Solvent: Glacial Acetic Acid (5-7 volumes)
-
Acid: Conc.[1] H₂SO₄ (2.5 equiv)
-
Nitrosating Agent: NaNO₂ (1.1 equiv, dissolved in minimum water)
Step-by-Step Procedure:
-
Dissolution: Charge a 3-neck round bottom flask with the aniline and glacial acetic acid. Stir until fully dissolved.
-
Acidification: Cool the mixture to 15°C. Add conc. H₂SO₄ dropwise. Note: The amine sulfate salt may precipitate as a fine white slurry; this is acceptable if the stirring is vigorous.
-
Chilling: Cool the slurry/solution to 0–5°C using an ice/salt bath.
-
Diazotization: Add the NaNO₂ solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 5°C .
-
Checkpoint: The mixture should become a clear or slightly turbid orange/yellow solution as the diazonium salt forms (diazonium bisulfates are often more soluble in this medium than the amine sulfates).
-
-
Validation: After addition, stir for 30 mins. Test for excess nitrous acid using starch-iodide paper (instant blue/black color required). If negative, add small aliquots of NaNO₂ until positive.
-
Destruction of Excess Nitrite: Add Urea or Sulfamic acid (solid) until the starch-iodide test is negative. Crucial: Excess nitrite can react violently during the Sandmeyer step or cause side-products.
Method B: The Alkyl Nitrite Protocol (Recommended for <5g or High Throughput)
Rationale: This method avoids water entirely, preventing phenol formation (hydrolysis) and solubility issues. It uses tert-butyl nitrite (t-BuONO) as the nitrosating source [2].[2]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) (anhydrous, 10 volumes)
-
Reagent: tert-Butyl Nitrite (1.5 equiv)[1]
-
Catalyst (for Sandmeyer): CuCl₂ or CuBr₂ (1.2 equiv) — Note: In this method, Cu(II) is often used as the oxidant in a radical mechanism.
Step-by-Step Procedure:
-
Setup: Purge a reaction vial with Nitrogen/Argon.
-
Mixing: Dissolve the aniline and the Copper halide (CuCl₂ for chlorination, CuBr₂ for bromination) in MeCN.
-
Reaction: Heat the solution to 60–65°C .
-
Addition: Add tert-butyl nitrite dropwise.[1] Gas evolution (
) will be observed immediately. -
Completion: Monitor by TLC or LCMS. The reaction is typically complete within 1 hour.
-
Workup: Evaporate solvent, redissolve in ether/EtOAc, wash with 1M HCl (to remove copper salts), and dry.
The Sandmeyer Step (Transformation of the Diazonium Salt)[3]
If using Method A , the diazonium salt exists in solution and must be transferred to a copper solution.
Protocol (Chlorination/Bromination):
-
Catalyst Prep: In a separate vessel, prepare a solution of Cu(I)Cl (or Cu(I)Br) (0.5–1.0 equiv) in concentrated HCl (or HBr). Heat this solution to 60°C.
-
Note: A stoichiometric amount of Copper is often preferred for hindered substrates to ensure rapid conversion before decomposition [3].
-
-
Transfer: Transfer the cold (0°C) diazonium solution (from Method A) into the hot copper solution slowly via a dropping funnel.
-
Safety: Nitrogen gas will evolve vigorously. Ensure adequate venting.[3]
-
-
Post-Reaction: Stir at 60–80°C for 1 hour after addition.
-
Isolation: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate. The lipophilic product (1-Halo-2-chloro-5-tert-butylbenzene) will partition easily into the organic phase.
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Precipitation during Acid Addition | Amine Sulfate insolubility | Use more Acetic Acid or switch to Method B. Ensure vigorous mechanical stirring (overhead stirrer preferred over magnetic). |
| No Product / Phenol Formation | Diazonium hydrolysis | Keep temperature strictly <5°C during diazotization.[4] Ensure the Sandmeyer transfer is done into the hot copper solution, not the reverse. |
| Tarry/Black Material | Azo coupling (side reaction) | Reaction mixture was not acidic enough. Ensure pH < 1 during diazotization. |
| Violent Gas Evolution | Thermal runaway | Addition of diazonium to copper was too fast. Slow down addition rate. |
Safety & Handling (E-E-A-T Compliance)
-
Diazonium Instability: While the electron-withdrawing Chlorine and bulky tert-butyl group provide some kinetic stability, benzenediazonium salts are potential explosives if allowed to dry. NEVER isolate the diazonium salt as a dry solid. Always process it as a solution.
-
Nitrosyl Generation: Reaction of NaNO₂ with acid generates
gases (toxic).[1] Work in a well-ventilated fume hood. -
Alkyl Nitrites: tert-Butyl nitrite is flammable and toxic.[1] Store in a refrigerator and handle under inert atmosphere.
References
- Goossen, L. J., et al. (2018). "Practical Protocols for Sandmeyer Reactions of Lipophilic Anilines." Organic Process Research & Development.
-
Barbero, M., et al. (2024).[5] "Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides." Organic Letters. Available at: [Link] (Demonstrates non-aqueous diazonium utility).
-
Beletskaya, I. P., et al. (2020).[5] "Catalytic Sandmeyer Bromination." Organic Letters. Available at: [Link].
-
Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Available at: [Link].
Sources
- 1. 2-Tert-butyl-5-chloroaniline | C10H14ClN | CID 520199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
Application Note: High-Yield Synthesis of Schiff Bases from 2-Chloro-5-tert-butylaniline
This Application Note is designed for researchers in medicinal chemistry and coordination complex synthesis. It details the protocol for synthesizing Schiff bases using 2-Chloro-5-tert-butylaniline , a scaffold chosen for its unique balance of steric bulk, lipophilicity, and electronic modulation.
Executive Summary
The synthesis of Schiff bases (imines) from This compound (CAS: 918445-56-4) presents a specific set of challenges and opportunities in drug discovery and ligand design. Unlike simple anilines, this precursor contains an ortho-chloro group (electron-withdrawing, sterically hindering) and a meta-tert-butyl group (lipophilic, bulky).
This guide provides an optimized protocol to overcome the reduced nucleophilicity caused by the ortho-chloro substituent while leveraging the tert-butyl group to enhance solubility in organic solvents—a critical feature for subsequent metal complexation or biological screening.
Key Applications
-
Ligand Design: Synthesis of N,O-donor ligands for transition metal catalysis (Cu, Ni, Co).
-
Medicinal Chemistry: Development of lipophilic antibacterial agents and intermediates for cystic fibrosis therapeutics (analogous to Ivacaftor precursors).
-
Material Science: Precursors for liquid crystals where lateral substituents (Cl) modulate mesophase stability.
Chemical Mechanism & Rationale
The reaction is a nucleophilic addition-elimination condensation between the primary amine of this compound and an aldehyde (typically salicylaldehyde or benzaldehyde derivatives).
Mechanistic Challenges
-
Electronic Deactivation: The ortho-chlorine atom exerts a negative inductive effect (-I), reducing the electron density on the nitrogen lone pair, making it a weaker nucleophile than unsubstituted aniline.
-
Steric Hindrance: The ortho-position is crowded. While the tert-butyl group is meta and less interfering, the chlorine atom can impede the initial attack on the carbonyl carbon.
Solution: We utilize Acid Catalysis (Glacial Acetic Acid) to protonate the carbonyl oxygen, increasing its electrophilicity to compensate for the amine's reduced nucleophilicity.
Pathway Diagram
Caption: Mechanistic pathway for acid-catalyzed condensation of this compound.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Precursor: this compound (10 mmol, ~1.83 g)
-
Electrophile: Salicylaldehyde (or substituted benzaldehyde) (10 mmol)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (30–50 mL)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
-
Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the aldehyde in 20 mL of absolute ethanol.
-
Addition: Slowly add 10 mmol of this compound dissolved in 10 mL of ethanol.
-
Note: The solution may turn yellow/orange immediately upon mixing, indicating initial interaction.
-
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Expert Insight: Do not add excess acid. Protonating the amine (forming the anilinium salt) renders it non-nucleophilic and kills the reaction.
-
Phase 2: Reflux & Monitoring[1][2]
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) with stirring.
-
Duration: Reflux for 3–5 hours.
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The starting aniline spot will disappear.
-
Optimization: If conversion is low after 3 hours (due to the Cl-deactivation), add molecular sieves (4Å) to the flask to scavenge water and drive the equilibrium.
-
Phase 3: Isolation & Purification
-
Crystallization: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base should precipitate as a colored solid (typically yellow or orange).
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain analytical purity.
Workflow Visualization
Caption: Operational workflow for the synthesis of sterically hindered Schiff bases.
Characterization & Data Analysis
To validate the synthesis, compare spectral data against the starting materials.[3] The formation of the imine bond (–CH=N–) is the primary indicator.
Expected Spectral Data
| Technique | Parameter | Expected Value | Diagnostic Significance |
| FT-IR | 1600–1630 cm⁻¹ | Strong band confirming imine formation. Disappearance of amine double spike (3300-3400 cm⁻¹). | |
| ¹H NMR | 8.3 – 8.9 ppm | Singlet. The most distinct signal for Schiff bases. | |
| ¹H NMR | 1.2 – 1.4 ppm | Strong singlet (9H). Confirms presence of the 5-position substituent. | |
| ¹³C NMR | 155 – 165 ppm | Downfield signal characteristic of the azomethine carbon. |
Troubleshooting Guide
-
No Precipitate: The tert-butyl group increases solubility. If no solid forms upon cooling, reduce the solvent volume by rotary evaporation to 1/3 of the original volume, then freeze.
-
Oily Product: Common with bulky alkyl groups. Triturate the oil with cold hexane or diethyl ether to induce crystallization.
Strategic Applications
Coordination Chemistry (Ligands)
The this compound scaffold is particularly valuable for synthesizing lipophilic metal complexes .
-
Solubility: Many Schiff base complexes precipitate out of solution, making NMR/biological testing difficult. The tert-butyl group ensures the resulting Cu(II) or Co(II) complexes remain soluble in DMSO and CHCl₃.
-
Geometry: The ortho-chloro group provides steric bulk that can force metal centers into distorted geometries (e.g., tetrahedral vs. square planar), altering catalytic properties.
Biological & Pharmaceutical Relevance
This specific aniline is a structural analog to intermediates used in the synthesis of Ivacaftor (a cystic fibrosis drug), which utilizes a tert-butyl substituted aniline ring.
-
Bioactivity: Schiff bases derived from halo-anilines often exhibit enhanced antimicrobial activity due to increased lipophilicity (facilitating cell membrane penetration).
-
Protocol Adaptation: For biological screening, ensure the final product is free of the toxic aldehyde precursor by rigorous washing with cold ethanol.
References
-
Schiff Base Synthesis & Catalysis
-
Structural Analogs & Drug Development
-
Coordination Chemistry
- Stereochemical Properties of Two Schiff-Base Transition Metal Complexes. MDPI. (2022). Highlights the use of tert-butyl groups to modulate solubility and stereochemistry in metal complexes.
-
Chloro-Aniline Derivatives
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-tert-butylaniline Derivatives
Introduction: The Strategic Importance of 2-Chloro-5-tert-butylaniline in Medicinal Chemistry
This compound is a valuable and strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—an electron-donating amino group, a bulky tert-butyl group, and a reactive chloro substituent—provides a versatile scaffold for the construction of a diverse array of derivatives. The tert-butyl group can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates, while the aniline moiety offers a key vector for further functionalization. The chloro atom at the 2-position is the primary site for nucleophilic substitution, enabling the introduction of a wide range of functionalities to explore structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the key nucleophilic substitution reactions of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Understanding the Reactivity of this compound
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by a combination of electronic and steric factors. The amino group is a powerful electron-donating group, which generally deactivates the aromatic ring towards traditional SNAr by increasing electron density. However, modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, have revolutionized the accessibility of these transformations. These catalytic cycles overcome the inherent low reactivity of electron-rich aryl chlorides.
The bulky tert-butyl group, while offering desirable pharmacokinetic properties, introduces significant steric hindrance around the reactive center. This steric bulk can influence the choice of catalyst, ligand, and reaction conditions necessary to achieve efficient coupling. The selection of appropriate ligands that are both bulky and electron-rich is often crucial to promote the desired oxidative addition and reductive elimination steps in the catalytic cycle.
Key Nucleophilic Substitution Reactions and Protocols
The following sections detail the protocols for three major classes of nucleophilic substitution reactions of this compound: N-arylation, O-arylation, and S-arylation. These reactions are fundamental for the synthesis of a wide range of derivatives with potential biological activity.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry. For an electron-rich and sterically hindered substrate like this compound, the choice of a highly active catalyst system is paramount.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand, like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is often employed. The bulky ligand facilitates the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the sterically hindered aryl chloride.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating the transmetalation step.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Synthesis of N-Aryl-5-tert-butyl-2-aminobenzene Derivatives
Materials:
-
This compound
-
Aryl amine (nucleophile)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Nucleophile (Aryl Amine) | Product | Typical Yield |
| Aniline | N-Phenyl-5-tert-butylbenzene-1,2-diamine | 75-85% |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-5-tert-butylbenzene-1,2-diamine | 80-90% |
| Morpholine | 4-(2-Amino-4-tert-butylphenyl)morpholine | 85-95% |
Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
O-Arylation via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. While traditional Ullmann conditions often require harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions.
Causality of Experimental Choices:
-
Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), is a common catalyst. The addition of a ligand, like 1,10-phenanthroline, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the coupling process.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the phenol nucleophile.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Protocol: Synthesis of 5-tert-Butyl-2-(aryloxy)aniline Derivatives
Materials:
-
This compound
-
Phenol or substituted phenol (nucleophile)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.5 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).
-
Add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Flush the flask with nitrogen or argon.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Representative Ullmann Condensation Reactions
| Nucleophile (Phenol) | Product | Typical Yield |
| Phenol | 2-Phenoxy-5-tert-butylaniline | 60-75% |
| 4-Cresol | 5-tert-Butyl-2-(p-tolyloxy)aniline | 65-80% |
| 4-Methoxyphenol | 5-tert-Butyl-2-(4-methoxyphenoxy)aniline | 70-85% |
S-Arylation for the Synthesis of Diaryl Thioethers
The formation of a carbon-sulfur bond can be achieved through palladium-catalyzed thiolation, a reaction analogous to the Buchwald-Hartwig amination. This method provides a reliable route to diaryl thioethers, which are important structural motifs in various biologically active molecules.
Causality of Experimental Choices:
-
Catalyst System: Similar to N-arylation, a palladium(0) source and a bulky phosphine ligand are effective. A catalyst system comprising Pd(OAc)₂ and a ferrocene-based ligand like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has been shown to be efficient for the coupling of aryl chlorides with thiols.[1]
-
Base: A strong base is required to deprotonate the thiol to the more nucleophilic thiolate. Potassium tert-butoxide (KOtBu) is a suitable choice.
-
Solvent: Anhydrous and deoxygenated solvents like toluene or 1,4-dioxane are essential to maintain catalyst activity.
Experimental Protocol: Synthesis of 5-tert-Butyl-2-(arylthio)aniline Derivatives
Materials:
-
This compound
-
Aryl thiol (nucleophile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and DiPPF (0.06 mmol, 6 mol%).
-
Evacuate and backfill with nitrogen or argon.
-
Add anhydrous 1,4-dioxane (3 mL) and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol), the aryl thiol (1.2 mmol), and potassium tert-butoxide (1.5 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction to 100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Data Presentation: Representative Palladium-Catalyzed Thiolation Reactions
| Nucleophile (Aryl Thiol) | Product | Typical Yield |
| Thiophenol | 5-tert-Butyl-2-(phenylthio)aniline | 70-80% |
| 4-Methylthiophenol | 5-tert-Butyl-2-(p-tolylthio)aniline | 75-85% |
| 4-Methoxythiophenol | 5-tert-Butyl-2-((4-methoxyphenyl)thio)aniline | 78-88% |
Mandatory Visualization: General Experimental Workflow
Caption: A generalized experimental workflow for nucleophilic substitution.
Conclusion and Future Perspectives
The nucleophilic substitution reactions of this compound derivatives are indispensable tools in modern drug discovery and development. The methodologies outlined in this guide, particularly the palladium-catalyzed Buchwald-Hartwig amination and thiolation, and the copper-catalyzed Ullmann condensation, provide robust and versatile pathways to a vast chemical space. The careful selection of catalysts, ligands, bases, and reaction conditions is critical for achieving high yields and purity, especially given the electronic and steric properties of the substrate. As the field of catalysis continues to evolve, the development of even more active and selective catalysts will undoubtedly further expand the synthetic utility of this compound and its derivatives, enabling the creation of novel therapeutic agents.
References
-
Buchwald-Hartwig Amination. For a comprehensive review, see: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Ullmann Condensation. For a review on modern Ullmann-type reactions, see: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Palladium-Catalyzed C-S Coupling. For a general and efficient method, see: Murata, M., & Buchwald, S. L. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
Ligand Development for Cross-Coupling. For the development of bulky biarylphosphine ligands, see: Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Applications in Medicinal Chemistry. For an example of the importance of aniline derivatives in drug discovery, see: Dodds, A. C., Puddu, S., & Sutherland, A. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry, 20(30), 5970-5975. [Link]
-
Palladium-Catalyzed Thiolation of Aryl Chlorides. A versatile method using a ferrocene-based ligand is described in: Murata, M., & Buchwald, S. L. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
Sources
Troubleshooting & Optimization
purification methods for 2-Chloro-5-tert-butylaniline recrystallization
Current Status: System Operational
Subject: Advanced Purification Protocols (Recrystallization & Chemical Isolation) Target Compound: 2-Chloro-5-tert-butylaniline (CAS: 22687-37-2 / 918445-56-4) Chemical Class: Halogenated Alkyl-Aniline
Module 1: Pre-Purification Diagnostics
User Query: "I am attempting to recrystallize this compound, but I am unsure if I should proceed with solvent recrystallization or vacuum distillation. How do I decide?"
Technical Response: The decision relies heavily on the physical state of your crude material and the melting point (MP) of the pure compound. This compound is a low-melting solid (often reported in the range of 50–60°C, though isomeric variations exist).
-
If Crude is Liquid: Do not attempt direct recrystallization. The presence of impurities (isomers, oxidation products) acts as a melting point depressant, keeping the material liquid at room temperature.
-
Action: Perform High-Vacuum Distillation first to remove heavy tars, or proceed to Module 3 (Acid-Base Extraction) .
-
-
If Crude is Solid/Semi-Solid: Proceed with Recrystallization .[1]
Decision Matrix: Purification Route
Figure 1: Decision logic for selecting the appropriate purification methodology based on the physical state of the crude intermediate.
Module 2: Recrystallization Protocols
User Query: "Which solvent system is optimal? I tried Ethanol/Water, but the product 'oiled out' instead of crystallizing."
Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this compound. The tert-butyl group makes the molecule highly lipophilic, while the amine provides some polarity. When the water concentration in an Ethanol/Water mix is too high, the hydrophobic product separates as an oil droplet before it can organize into a crystal lattice.
Recommended Solvent Systems
| System | Composition (v/v) | Applicability | Risk Profile |
| Hexane / Ethyl Acetate | 95:5 to 90:10 | Primary Recommendation. Excellent for removing non-polar impurities. | Low risk of oiling out. Requires slow cooling. |
| Ethanol / Water | 80:20 | Secondary. Good for removing inorganic salts. | High Risk. If water >25%, product will oil out. |
| Methanol (Cold) | 100% | Polishing. Dissolve hot, freeze to -20°C. | Yield loss can be high if not cooled sufficiently. |
Step-by-Step Protocol: The "Seeded Slow-Cool" Method
-
Dissolution: Place crude solid in a flask. Add Hexane (approx. 5 mL per gram). Heat to reflux (69°C).
-
Titration: If solid remains, add Ethyl Acetate dropwise through the condenser until the solution is just clear.
-
Filtration (Crucial): While hot, filter through a glass frit or a heated funnel to remove insoluble particulates.
-
Seeding: Allow the filtrate to cool to ~45°C. Add a single "seed crystal" of pure product (if available) or scratch the glass wall with a rod.
-
Crystallization:
-
Let stand at Room Temperature (RT) for 2 hours.
-
Move to 4°C (fridge) for 4 hours.
-
Do not plunge directly into ice; this causes oiling.
-
-
Isolation: Filter the white/off-white needles. Wash with cold Hexane .
Module 3: Chemical Purification (The "Salt Trick")
User Query: "My product is dark brown and smells of isomers. Recrystallization isn't cleaning it up. What can I do?"
Technical Response: Anilines are prone to oxidation (browning) and isomer contamination. Recrystallization separates based on solubility, but Chemical Purification separates based on basicity. Converting the aniline to its Hydrochloride (HCl) salt allows you to wash away non-basic impurities (tars, neutral side products) with organic solvents.
The Acid-Base Extraction Workflow
Figure 2: Chemical purification workflow utilizing the basicity of the amine to isolate it from non-basic contaminants.
Protocol:
-
Dissolve crude material in Diethyl Ether or DCM .
-
Extract with 2M HCl (3x). The product moves to the aqueous layer (as the hydrochloride salt); impurities stay in the organic layer.
-
Discard the organic layer (this contains the dark tars).
-
Neutralize the aqueous layer with 2M NaOH until pH > 10. The product will precipitate or oil out as the freebase.
-
Extract the milky aqueous mixture with DCM .
-
Dry over
and evaporate. The resulting solid is usually 98%+ pure and ready for a final recrystallization.
Module 4: Troubleshooting & FAQs
Q: The solution turned black when I heated it. A: Anilines oxidize rapidly in air when heated.
-
Fix: Always recrystallize under an inert atmosphere (
or Argon). Add a pinch of Activated Charcoal during the hot dissolution step and filter it out before cooling.
Q: I have "Oiling Out" (Liquid-Liquid Phase Separation). A: This occurs when the temperature drops below the phase separation limit before it drops below the crystallization limit.
-
Immediate Fix: Reheat the mixture until clear. Add more of the better solvent (e.g., more Ethanol or more Ethyl Acetate) to increase solubility. Let it cool much slower. Vigorously stir the cooling mixture to prevent large oil droplets from coalescing.
Q: What is the expected Melting Point? A: While literature varies by isomer, pure this compound typically melts between 50–60°C . If your sample melts <45°C, it still contains significant solvent or isomeric impurities.
References
-
PubChem. 2-tert-butyl-5-chloroaniline (Compound Summary).[2] National Library of Medicine. Available at: [Link][2]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid-Base extraction of amines).
- Google Patents.Process for the preparation of substituted anilines (General Chloro-aniline purification).
Disclaimer: This guide is for research purposes only. This compound is toxic and potentially harmful to the environment.[2] Always consult the Safety Data Sheet (SDS) and utilize proper PPE (gloves, fume hood) when handling.
Sources
Technical Support Center: Troubleshooting Solubility of 2-Chloro-5-tert-butylaniline
Topic: Troubleshooting low solubility of 2-Chloro-5-tert-butylaniline in methanol. Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2][3] Content Type: Technical Support Guide & FAQ.
Core Diagnostic & Strategy
The Core Issue: The difficulty in dissolving This compound (CAS 25414-78-2 / 918445-56-4) in methanol arises from a fundamental mismatch in polarity.[1][2][3] This molecule possesses a highly lipophilic tert-butyl group and a chloro-substituted aromatic ring, resulting in a calculated LogP of approximately 3.5 [1].[1][2][3] While the amine group provides a handle for hydrogen bonding, the bulky hydrophobic domain dominates the solvation thermodynamics, making pure methanol (a polar protic solvent) a thermodynamically unfavorable environment for high-concentration dissolution.[1][2]
Immediate Action: Do not simply add more methanol. This often leads to "oiling out" or precipitation upon cooling.[1][2][3] Instead, adopt a Co-solvent Strategy or modify the Ionization State (pH) as detailed below.
Diagnostic Flowchart
Use this decision tree to select the correct solubilization protocol for your specific application (e.g., reaction solvent vs. analytical standard).
Figure 1: Decision matrix for solubilizing lipophilic aniline derivatives based on chemical form and application.
Technical Troubleshooting Protocols
Protocol A: The "Like Dissolves Like" Co-Solvent Method
Best For: Synthetic reactions, stock solution preparation (>10 mg/mL).[1][2] Mechanism: The tert-butyl group requires a non-polar environment to disrupt crystal lattice energy (if solid) or solvate the lipophilic tail.[1][2] Methanol alone forms a tight hydrogen-bond network that excludes the hydrophobic bulk of the molecule.[1][2][3]
Steps:
-
Weigh the target amount of this compound into a vial.[1][2][3]
-
Add Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) equal to 10-20% of the final desired volume.[1][2][3]
-
Vortex or sonicate for 30 seconds. The compound should dissolve rapidly into a clear solution.[1][2][3]
-
Slowly add Methanol to reach the final volume while swirling.
Protocol B: Acidification for Analytical Standards
Best For: HPLC/LC-MS sample preparation.[1][2][3]
Mechanism: Converting the free base aniline to its protonated ammonium form (
Steps:
-
Prepare a diluent of Methanol containing 0.1% Formic Acid or Acetic Acid .[1][2][3]
-
Sonicate for 5 minutes. The acid protonates the amine (pKa ~3-4 for chloroanilines), rendering it ionic and soluble.[1][2][3]
Comparison of Solvent Effectiveness:
| Solvent System | Solubility Prediction | Suitability | Notes |
| Pure Methanol | Low / Slow | Poor | Kinetic barrier due to lipophilicity.[1][2][3] |
| Pure Acetonitrile | Moderate/High | Good | Aprotic nature breaks lattice better than MeOH.[1][2][3] |
| DCM / Chloroform | Very High | Excellent | "Like dissolves like" (non-polar interactions).[1][2][3] |
| Hexane / Heptane | Moderate | Variable | Good for free base, poor for salts.[1][2][3] |
| MeOH + 0.1% Acid | High | Analytical | Forms soluble salt species in situ.[1][2][3] |
Frequently Asked Questions (FAQ)
Q1: I bought the compound as a solid, but it turned into an oil in methanol. What happened? A: This is a phenomenon known as "oiling out."[1][2][3] this compound is a low-melting solid (or viscous liquid depending on purity and isomer).[1][2][3] When placed in a poor solvent (like cold methanol), the compound may liquefy rather than dissolve because the solvent lowers the melting point of the solid phase without actually solvating it.[1][2]
-
Fix: Warm the solution to 40°C to encourage dissolution, or switch to Protocol C (DCM co-solvent).
Q2: Can I use DMSO instead of Methanol? A: Yes. DMSO (Dimethyl sulfoxide) is a "universal solvent" for this class of compounds due to its high polarizability and ability to solvate both the aromatic ring and the amine [2].[1][2]
Q3: Is my compound the Free Base or the HCl Salt? A:
-
Free Base: Likely a brown/reddish oil or waxy solid.[1][2][3] Insoluble in water, soluble in DCM.[1][2][3]
-
HCl Salt: White to off-white crystalline powder.[1][2][3] Soluble in water (warm), sparingly soluble in DCM, soluble in Methanol (but may require heat).[1][2]
-
Test: Add a small amount to water.[1][2][3][4] If it floats/oils out, it is the Free Base.[1][2][3] If it dissolves (or sinks and slowly dissolves), it is likely the Salt.[1][2]
Q4: Why does the solution turn brown over time? A: Anilines are electron-rich and prone to oxidation, forming azo-compounds or quinones, which are often highly colored and insoluble [3].[1][2][3]
-
Prevention: Store solutions in amber vials under nitrogen/argon. Freshly prepare stock solutions.
References
-
PubChem. 2-tert-Butyl-5-chloroaniline (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] Accessed Feb 2026.[1][2][3] [Link][1][2]
Sources
- 1. 4-(TERT-BUTYL)-2-CHLOROANILINE CAS#: 42265-67-8 [chemicalbook.com]
- 2. 2-Tert-butyl-5-chloroaniline | C10H14ClN | CID 520199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
preventing oxidation and degradation of 2-Chloro-5-tert-butylaniline
The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-5-tert-butylaniline (CAS 918445-56-4) . This guide is structured to address the specific stability challenges associated with halogenated, alkyl-substituted anilines.
CAS: 918445-56-4 | Formula: C₁₀H₁₄ClN | MW: 183.68 g/mol [1]
Core Stability Directive
The Problem: Like many electron-rich aromatic amines, this compound is highly susceptible to oxidative degradation. The amino group (-NH₂) possesses a lone pair of electrons that can easily initiate radical formation upon exposure to atmospheric oxygen. While the tert-butyl group at position 5 provides some steric bulk, it also acts as an electron-donating group (via hyperconjugation/induction), effectively increasing the electron density of the ring and making the amine more prone to oxidation than unsubstituted aniline.
The Consequence: Oxidation leads to the formation of colored impurities (azo compounds, nitroso species, and polymerized "aniline blacks") which can act as radical scavengers in downstream catalysis or false positives in biological assays.
Storage & Handling Protocols (First Line of Defense)
Frequently Asked Questions: Storage
Q: I just received a shipment. How should I store the compound long-term? A: Immediate isolation from oxygen and light is critical.
-
Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which "blankets" the solid/liquid more effectively).
-
Temperature: Refrigeration (2–8°C) is mandatory. For storage exceeding 3 months, store at -20°C.
-
Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or store the vial inside a secondary jar with desiccant.
Q: The compound arrived as a dark brown oil/solid. Is it ruined? A: Not necessarily. Anilines darken rapidly on the surface due to trace oxidation. If the bulk material is still light yellow or off-white, the degradation may be superficial (<1%). Perform an LC-MS or H-NMR check. If purity is <95%, proceed to the Purification & Restoration module below.
Visualizing the Storage Workflow
The following decision tree outlines the optimal storage strategy based on usage frequency.
Figure 1: Decision matrix for optimizing storage conditions based on experimental frequency.
Troubleshooting & Diagnostics
Q: How do I distinguish between "usable" and "degraded" material? Use this diagnostic table to assess the quality of your reagent.
| Indicator | Observation | Status | Recommended Action |
| Visual Color | Off-white / Pale Yellow | Good | Proceed with experiment. |
| Amber / Light Brown | Usable | Usable for robust reactions; purify for sensitive catalysis. | |
| Dark Brown / Black | Degraded | STOP. Purification required. | |
| H-NMR | Sharp peaks, clear integration | Good | Proceed. |
| Small extra aromatic peaks | Oxidized | If impurities <5%, use Acid-Base extraction. | |
| Solubility | Fully soluble in DCM/EtOAc | Good | Proceed. |
| Turbid / Black particulates | Polymerized | Filtration required before purification. |
Purification & Restoration Protocols
If your this compound has degraded, use one of the following methods to restore it. Method A is preferred for bulk restoration, while Method B is a quick cleanup for small batches.
Method A: Acid-Base "Back-Extraction" (The Gold Standard)
This method relies on the basicity of the aniline. Oxidation products (azo/nitro compounds) are typically neutral and will not protonate, allowing you to wash them away.
-
Dissolution: Dissolve the degraded aniline in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .
-
Protonation: Extract the organic layer with 1M HCl (aq) (3x).
-
Chemistry: The aniline becomes the water-soluble anilinium salt (
). Neutral impurities remain in the organic layer.
-
-
Wash: Discard the organic layer (which contains the brown oxidation byproducts).
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.
-
Observation: The solution will become cloudy as the free base aniline precipitates/oils out.
-
-
Re-extraction: Extract the aqueous mixture with fresh DCM (3x).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Method B: Vacuum Distillation with Zinc Dust
For heavily degraded or liquid samples, distillation is the most effective purification method.
-
Setup: Short-path distillation apparatus connected to a high-vacuum line (< 1 mmHg).
-
Additive: Add a small spatula tip of Zinc Dust to the boiling flask.
-
Mechanism:[2] Zinc acts as a reducing agent in situ, preventing further oxidation during the heating process and potentially reducing trace N-oxides back to the parent amine [1].
-
-
Procedure: Heat gently. Discard the first few drops (forerun) and collect the clear, colorless fraction.
Experimental Reaction Setup (Prevention in Synthesis)
Q: My reaction turns black immediately upon adding the aniline. Why? A: This often indicates the presence of dissolved oxygen in your solvent or the presence of high-valent metal catalysts that are oxidizing the amine.
Protocol: Oxygen-Free Addition
-
Degas Solvents: Sparge all reaction solvents with Argon for at least 15 minutes prior to use.
-
Order of Addition: Do not add the aniline to a stirring solution of oxidant/catalyst open to air. Instead, dissolve the aniline in a degassed solvent and add it via syringe to the reaction vessel under positive Argon pressure.
-
Scavengers: For extremely sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), consider adding a mild reducing agent like sodium ascorbate if compatible with your catalytic cycle.
Pathway of Degradation
Understanding how the molecule breaks down helps in preventing it.
Figure 2: Simplified oxidative degradation pathway of substituted anilines.
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Note: Standard reference for the purification of aromatic amines via distillation with zinc dust.
-
Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents . Merck KGaA. Technical Bulletins: AL-134. Provides authoritative protocols for inert atmosphere handling.
-
PubChem Compound Summary: 5-tert-butyl-2-chloroaniline . National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 520199.
Sources
Technical Support Center: Purification of 2-Chloro-5-tert-butylaniline
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Chloro-5-tert-butylaniline. The focus is on the removal of common isomeric impurities that can arise during synthesis, ensuring the high purity required for downstream applications.
I. Understanding the Challenge: The Origin of Isomeric Impurities
The presence of isomeric impurities in this compound is primarily a consequence of its synthesis. The two most common synthetic routes involve electrophilic substitution on a substituted benzene ring:
-
Chlorination of 4-tert-butylaniline: In this route, the starting material is 4-tert-butylaniline. The amino group (-NH₂) is a strong activating, ortho-, para-directing group, while the tert-butyl group is a weaker activating, ortho-, para-directing group. The chlorination will primarily occur at the positions ortho to the amino group.
-
Friedel-Crafts tert-butylation of 2-chloroaniline: Here, 2-chloroaniline is the starting material. The amino group is ortho-, para-directing, while the chloro group is a deactivating, ortho-, para-directing group. The tert-butylation will be directed by both groups.
Due to the directing effects of the substituents, a mixture of positional isomers is often unavoidable. The primary isomeric impurities of concern are:
-
3-Chloro-4-tert-butylaniline
-
4-Chloro-3-tert-butylaniline
-
2-Chloro-3-tert-butylaniline
The separation of these isomers can be challenging due to their similar physicochemical properties.
II. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My initial recrystallization failed to remove a persistent impurity, as confirmed by HPLC. What should I do?
Answer:
This is a common issue when the impurity has very similar solubility to the desired product in the chosen solvent. Here’s a systematic approach to troubleshoot this:
1. Confirm the Impurity's Identity: If possible, use LC-MS or GC-MS to identify the mass of the persistent impurity. This will help in understanding if it's an isomer and guide the selection of an appropriate purification strategy.
2. Re-evaluate Your Solvent System:
- Single-Solvent Recrystallization: If you used a single solvent, it's time to screen for others. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Create a solubility profile for your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol, methanol).
- Two-Solvent Recrystallization: This technique is often more effective for separating compounds with similar polarities.
- Principle: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
- Recommended Solvent Pairs:
- Toluene/Hexane
- Ethyl Acetate/Hexane
- Isopropanol/Water
3. Consider a Chemical Derivatization Approach:
- Principle: Temporarily and reversibly modify the functional groups of the aniline and its impurities to alter their physical properties, making separation easier. The amino group is a prime target for derivatization.
- Example Protocol (Boc Protection):
- Dissolve the crude this compound in a suitable solvent like tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).
- Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- The resulting Boc-protected anilines will have different polarities and may be more amenable to separation by chromatography or recrystallization.
- After separation, the Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1]
Question 2: I'm observing poor separation between my desired product and an isomer using reverse-phase HPLC. How can I improve the resolution?
Answer:
Optimizing your HPLC method is key. Here are several parameters you can adjust:
1. Modify the Mobile Phase:
- Solvent Composition: Fine-tune the ratio of your organic solvent (typically acetonitrile or methanol) and aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention time and improve resolution.
- pH of the Aqueous Phase: The ionization state of the aniline amino group can significantly affect retention. Adjusting the pH of the aqueous phase with a buffer (e.g., phosphate or acetate) can alter the polarity of the analytes and improve separation. Experiment with a pH range of 3-7.
- Additives: Introducing an ion-pairing agent to the mobile phase can sometimes enhance the resolution of basic compounds like anilines.
2. Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different column chemistry.
- Phenyl-Hexyl Column: The pi-pi interactions between the phenyl rings of the stationary phase and your aromatic analytes can provide a different selectivity compared to a standard C18 column.
- Pentafluorophenyl (PFP) Column: PFP columns offer unique selectivity for positional isomers and halogenated compounds due to multiple interaction mechanisms including dipole-dipole and pi-pi interactions.
3. Adjust Instrumental Parameters:
- Column Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase backpressure.
- Flow Rate: Reducing the flow rate can lead to better separation efficiency.
Question 3: My purified this compound appears as a colored oil, but I expect a solid. What could be the cause?
Answer:
This issue can arise from several factors:
-
Residual Solvent: Even small amounts of residual solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Presence of Minor Impurities: Trace amounts of other isomers or byproducts can act as a "eutectic mixture," lowering the melting point and preventing solidification. In this case, a more rigorous purification step, such as column chromatography, may be necessary.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be an amorphous solid or a low-melting polymorph. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?
A1: The most likely isomeric impurities are 3-Chloro-4-tert-butylaniline, 4-Chloro-3-tert-butylaniline, and 2-Chloro-3-tert-butylaniline. The exact distribution will depend on your synthetic route and reaction conditions.
Q2: Can I use Gas Chromatography (GC) to analyze the purity of my this compound?
A2: Yes, GC is an excellent technique for analyzing the purity of volatile and thermally stable compounds like chloro-tert-butylanilines. A GC-MS system is particularly powerful as it can help in identifying the isomeric impurities by their mass spectra, although isomers will have the same molecular weight. Differentiation may require careful analysis of fragmentation patterns or derivatization. For challenging separations of isomers, derivatization with agents like tosyl chloride can improve chromatographic resolution and provide more distinct mass spectra.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A good starting point is to test the solubility of a small amount of your crude material in a range of solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Ethanol, isopropanol, and hexane/ethyl acetate mixtures are often good starting points for substituted anilines.[2]
Q4: Are there any safety precautions I should be aware of when working with this compound and its isomers?
A4: Yes. Substituted anilines are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
IV. Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol provides a general guideline for purifying this compound using a two-solvent system.
-
Solvent Selection: Choose a "good" solvent in which the compound is readily soluble (e.g., toluene, ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., hexane, heptane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[3]
Protocol 2: Preparative HPLC Separation
This is a starting point for developing a preparative HPLC method. Optimization will be required based on your specific impurity profile and available equipment.
-
Column: A C18 or Phenyl-Hexyl stationary phase is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol in water. A shallow gradient is often effective for isomer separation.
-
Additive: 0.1% formic acid or acetic acid in the mobile phase can improve peak shape.
-
Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 254 nm).
-
Procedure:
-
Dissolve the crude material in a small amount of the initial mobile phase.
-
Perform analytical scale injections to optimize the separation.
-
Once a satisfactory separation is achieved, scale up to a preparative column, adjusting the load and flow rate accordingly.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
V. Visualizing the Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: A decision-making workflow for the purification of this compound.
VI. Data Summary
The following table summarizes the key properties of this compound and a common isomeric impurity. This data is essential for developing effective purification strategies.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Product | This compound | 918445-56-4 | C₁₀H₁₄ClN | 183.68 |
| Isomeric Impurity | 4-Chloro-3-tert-butylaniline | 52756-36-2 | C₁₀H₁₄ClN | 183.68 |
VII. References
Sources
optimizing reaction temperature for 2-Chloro-5-tert-butylaniline coupling
This guide serves as a specialized technical support hub for researchers working with 2-Chloro-5-tert-butylaniline (CAS: 22703-53-3) .[1] This substrate presents a classic "push-pull" conflict in optimization: the ortho-chloro group sterically and electronically deactivates the amine (requiring higher energy), yet that same C-Cl bond is labile under palladium catalysis (requiring lower energy to prevent side reactions).[1]
Current Status: Operational Subject: Temperature & Condition Optimization for Coupling Reactions Target Substrate: this compound[1]
Part 1: The Diagnostic Hub (Troubleshooting)
This section addresses the most common failure modes reported by users reacting this specific aniline.
Q1: I am attempting a Buchwald-Hartwig coupling, but I see significant dehalogenation (loss of the ortho-Cl). Why?
Diagnosis: Thermal Overdrive & Catalyst Mismatch.
Root Cause: The C-Cl bond in your substrate is susceptible to oxidative addition by Palladium(0), especially above 80°C. If you are trying to couple the amine (
-
Lower Temperature: Cap your reaction at 65–75°C .
-
Switch Ligand: Move to a bulky, electron-rich ligand like BrettPhos or tBuXPhos . These ligands facilitate the reductive elimination of the bulky amine but are sterically bulky enough to slow down the oxidative addition into the hindered ortho-Cl bond of your substrate.
-
Pre-catalyst: Use a precatalyst (e.g., Pd(dba)2 or G3-Palladacycles) to avoid the initial high-heat activation step required by some Pd(II) sources.[1]
Q2: My amide coupling (using EDC/HOBt) is stalled at <20% conversion even after 24h. Should I increase the temperature?
Diagnosis: Nucleophilic Deactivation. Root Cause: The ortho-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen. Furthermore, it creates a "steric fence."[1] Standard coupling reagents (EDC/HATU) at room temperature are often insufficient.[1] The Fix:
-
Do NOT just boil it: Heating EDC reactions >50°C often leads to rearrangement of the activated ester (O-acylisourea) to an unreactive N-acylurea.
-
Method Switch: Switch to Acid Chloride or Acyl Fluoride activation.
-
Protocol: Generate the acid chloride (using SOCl2) or acyl fluoride (using TFFH).[1] React with the aniline in DCE (Dichloroethane) at 60–80°C . The higher thermal stability of the acid chloride allows you to use the heat required to overcome the electronic deactivation.
Q3: I see an unknown impurity at RRT 1.2 during urea synthesis (reaction with isocyanate).
Diagnosis: Thermal Dimerization/Biuret Formation. Root Cause: If heating >80°C in the presence of excess isocyanate, the formed urea product can attack a second equivalent of isocyanate, forming a biuret impurity. The Fix:
-
Stoichiometry: Strictly control isocyanate equivalents (1.05 eq).
-
Temperature: Run the addition at 0°C to RT . Only heat to 50°C after confirming the isocyanate is consumed if the reaction is sluggish.
Part 2: Optimization Protocols
Workflow A: Palladium-Catalyzed C-N Coupling
Objective: Coupling the
The "Safe Zone" Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 60°C – 80°C | Above 80°C risks C-Cl activation.[1] Below 60°C is too slow for the bulky t-butyl group. |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol promotes higher turnover numbers (TON) for anilines.[1] |
| Base | K3PO4 (finely ground) | Weaker base than NaOtBu; prevents base-mediated decomposition of the halide. |
| Catalyst | BrettPhos Pd G3 | Specifically designed for primary amines; high selectivity for Br over Cl. |
Step-by-Step:
-
Charge reaction vessel with Aryl Bromide (1.0 eq), this compound (1.2 eq), and K3PO4 (2.0 eq).
-
Add BrettPhos Pd G3 (1–2 mol%).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous Dioxane or t-Amyl alcohol (0.2 M concentration).
-
Critical Step: Heat to 60°C and monitor by HPLC at 1 hour.
-
Decision Gate: If conversion <10%, ramp to 80°C .[1] Do not exceed 85°C.
Workflow B: Amide Coupling (Difficult Substrate)
Objective: Acylation of the deactivated aniline.
The "High-Energy" Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 80°C (Reflux) | Required to overcome the ortho-Cl electron withdrawal.[1] |
| Solvent | DCE (1,2-Dichloroethane) | Higher boiling point than DCM; better solubility than Toluene for polar intermediates.[1] |
| Reagent | Acid Chloride (generated in situ) | Activated esters (HATU/EDC) are too sterically sensitive.[1] |
| Base | Pyridine or 2,6-Lutidine | Pyridine acts as both base and nucleophilic catalyst (acyl pyridinium intermediate).[1] |
Step-by-Step:
-
Convert carboxylic acid to acid chloride (SOCl2 or Oxalyl Chloride/DMF cat). Remove excess reagent via vac.
-
Dissolve this compound in dry DCE.
-
Add Pyridine (3.0 eq).
-
Add Acid Chloride solution dropwise at RT.
-
Ramp: Heat reaction to 80°C (reflux) for 4–12 hours.
-
Note: The tert-butyl group is stable under these conditions.
Part 3: Mechanistic Visualization
Diagram 1: The Temperature Selectivity Landscape
This diagram illustrates the kinetic competition between the desired coupling and the unwanted side reactions based on temperature thresholds.
Caption: Figure 1. Thermal windows for Pd-catalyzed coupling. The 60-80°C range balances the activation energy required for the bulky amine against the stability of the C-Cl bond.
Diagram 2: Troubleshooting Logic Tree
A self-validating workflow for diagnosing low yields.
Caption: Figure 2.[1] Diagnostic logic for optimizing this compound reactions. Differentiates between kinetic stalling (No Consumed) and chemoselectivity failure (Yes Consumed).
Part 4: FAQ (Field Notes)
Q: Can I use microwave irradiation for these couplings? A: Proceed with caution. While microwaves accelerate rate, the "hot spots" can instantaneously exceed the 90°C threshold where the C-Cl bond becomes unstable. If you must use MW, use active cooling (PowerMAX setting) to keep the bulk temperature strictly below 80°C.[1]
Q: Does the tert-butyl group affect the choice of solvent? A: Yes. The tert-butyl group significantly increases lipophilicity. This aniline is highly soluble in non-polar solvents (Toluene, Hexanes) but may "oil out" in highly polar aqueous mixtures.[1] For biphasic Suzuki/Buchwald couplings, ensure vigorous stirring or use a phase transfer catalyst (e.g., TBAB) if using water/toluene mixtures.[1]
Q: I need to remove the Chlorine after the coupling. Can I do it in one pot? A: Yes. If your goal is the dechlorinated product eventually, you can perform the coupling at 80°C, then add ammonium formate or triethylsilane and ramp the temperature to 100°C. The same Pd catalyst used for the coupling can often catalyze the hydrodehalogenation.
References
-
WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link[1]
-
BenchChem. (2024). Optimization of Buchwald-Hartwig amination conditions.Link[1]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Effects.Link
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2] Organic & Biomolecular Chemistry.[2][3][4][5] Link
-
Chimia. (2014).[3][6] The Synthesis of Sterically Hindered Amides.[2][6][7]Link[1]
Sources
- 1. scispace.com [scispace.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: FT-IR Analysis of 2-Chloro-5-tert-butylaniline
This guide provides a technical analysis of the FT-IR absorption characteristics of 2-Chloro-5-tert-butylaniline , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.
This document is structured to serve as a direct comparative reference for analytical chemists and process engineers. It moves beyond simple peak listing to explain the structural causality of the spectrum and compares FT-IR (ATR) against its primary alternatives: Transmission IR (KBr) and Raman Spectroscopy.
Executive Summary & Compound Profile
This compound (CAS: 22709-08-6 / Related Isomer CAS: 918445-56-4) is a trisubstituted benzene derivative. Its structural integrity relies on the precise arrangement of three functional groups: a primary amine (-NH₂), a chloro group (-Cl), and a bulky tert-butyl group (-C(CH₃)₃).
Accurate vibrational spectroscopy is essential to verify:
-
Substitution Pattern: Confirming the 1,2,5-positioning (critical for downstream reactivity).
-
Purity: Detecting oxidation (nitro/nitroso formation) or hydrolysis (phenol formation).
Structural Logic for Spectral Analysis
The molecule possesses C₁ symmetry (nonsymmetric). The bulky tert-butyl group at position 5 exerts a strong +I (inductive) effect, while the Chlorine at position 2 exerts a -I (inductive) and +M (mesomeric) effect. This "push-pull" electronic environment shifts the standard Aniline N-H frequencies, creating a unique spectral fingerprint.
Predicted Characteristic FT-IR Absorption Peaks
Note: Values below are derived from standard correlation tables for 1-amino-2-chloro-5-alkyl benzenes. Exact wavenumbers may shift ±5-10 cm⁻¹ depending on sample state (solid vs. liquid) and resolution.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretching (Asymmetric) | 3480 – 3450 | Medium | Confirm presence of -NH₂ |
| Primary Amine (-NH₂) | N-H Stretching (Symmetric) | 3390 – 3360 | Medium | Doublet confirms primary amine |
| Aromatic Ring | C-H Stretching | 3080 – 3020 | Weak | Standard aromatic indicator |
| tert-Butyl Group | C-H Stretching (Aliphatic) | 2965 – 2950 | Strong | Key Identifier: Strong doublet/multiplet specific to t-butyl |
| C-H Stretching (Sym) | 2870 – 2860 | Medium | ||
| Aromatic Ring | C=C Ring Stretching | 1620 – 1590 | Strong | Often overlaps with N-H scissoring |
| Amine | N-H Bending (Scissoring) | 1620 – 1610 | Medium | Broadens the ring stretch peak |
| C-N Bond | C-N Stretching (Aromatic) | 1280 – 1250 | Strong | Indicates amine-ring conjugation |
| Chlorine | C-Cl Stretching | 1080 – 1030 | Med/Weak | Hard to identify in IR; Raman preferred |
| Substitution Pattern | C-H Out-of-Plane (OOP) | 890 – 860 | Strong | Diagnostic for Isolated H (Position 6) |
| Substitution Pattern | C-H Out-of-Plane (OOP) | 830 – 800 | Strong | Diagnostic for 2 Adjacent H (Positions 3,4) |
Spectral Logic Diagram
The following diagram illustrates the decision logic for assigning peaks to this specific structure.
Figure 1: Spectral assignment logic flow for validating the 1,2,5-substitution pattern.
Comparative Analysis: FT-IR (ATR) vs. Alternatives
In a drug development context, speed and data integrity are paramount. Below is an objective comparison of the primary vibrational spectroscopy techniques for this compound.
Method A: FT-IR with ATR (Attenuated Total Reflectance)
-
Status: Recommended Standard
-
Mechanism: Measures absorption via an evanescent wave through a crystal (Diamond/ZnSe).
-
Pros:
-
Zero Sample Prep: Can analyze the neat solid powder or liquid directly.
-
Speed: <1 minute per scan.
-
Reproducibility: Eliminates path length errors common in transmission.
-
-
Cons:
-
Peak Shifts: Peaks may shift slightly lower compared to transmission IR due to refractive index dispersion.
-
Contact Issues: Requires good contact pressure; poor contact yields noisy spectra.
-
Method B: FT-IR Transmission (KBr Pellet)
-
Status: Legacy / High-Resolution Alternative
-
Mechanism: Sample is ground with KBr salt and pressed into a transparent disc.
-
Pros:
-
High Sensitivity: Better for detecting trace impurities or weak overtones.
-
Standardization: Matches older spectral libraries perfectly.
-
-
Cons:
-
Moisture Interference: KBr is hygroscopic; water peaks (~3400 cm⁻¹) can obscure the critical Amine N-H stretch.
-
Destructive: Sample cannot be recovered easily.
-
Skill Dependent: Poor pellet quality leads to scattering (sloping baseline).
-
Method C: Raman Spectroscopy (785 nm or 1064 nm Laser)[1]
-
Status: Orthogonal / Complementary
-
Mechanism: Inelastic light scattering (polarizability change).
-
Pros:
-
C-Cl Specificity: The Carbon-Chlorine stretch (~600-800 cm⁻¹) is often very strong in Raman but weak in IR.
-
Glass Packaging: Can analyze directly through a glass vial.
-
-
Cons:
-
Fluorescence: Anilines are prone to fluorescence, which can swamp the Raman signal (requires 1064 nm laser to mitigate).
-
Weak N-H: Amine signals are often weak in Raman, making it harder to confirm the -NH₂ group compared to IR.
-
Summary Comparison Table
| Feature | FT-IR (ATR) | FT-IR (KBr Pellet) | Raman (1064 nm) |
| Sample Prep | None (Direct) | High (Grinding/Pressing) | None (Through Glass) |
| N-H Detection | Excellent | Good (Risk of H₂O overlap) | Weak |
| C-Cl Detection | Weak/Obscured | Weak | Excellent |
| Throughput | High (30 samples/hr) | Low (5 samples/hr) | High (30 samples/hr) |
| Moisture Risk | Low | High | None |
Experimental Protocol: ATR-FTIR Workflow
This protocol ensures a self-validating workflow for analyzing this compound.
Prerequisites:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for durability).
-
Solvent: Isopropanol or Ethanol (for cleaning).
Step-by-Step Procedure:
-
System Blanking:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (Air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.
-
Validation Check: Ensure the background energy curve is smooth with no sharp contaminant peaks.
-
-
Sample Loading:
-
Place a small amount (approx. 5-10 mg) of This compound onto the center of the crystal.
-
Note: If the sample is a solid, ensure it covers the "sweet spot" (center 2mm).
-
-
Applying Pressure:
-
Lower the pressure arm/clamp.
-
Apply force until the live preview spectrum stabilizes.
-
Why: Good contact is critical for the evanescent wave to penetrate the sample.
-
-
Data Collection:
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 scans (to average out noise).
-
Range: 4000 – 600 cm⁻¹.[1]
-
-
Post-Run Cleaning:
-
Wipe the crystal immediately. Anilines can oxidize and stain ZnSe crystals.
-
Workflow Visualization
Figure 2: Operational workflow for ATR-FTIR analysis.
References
-
NIST Chemistry WebBook. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
Specac Application Notes. ATR vs. Transmission Spectroscopy. Available at: [Link]
Sources
Technical Comparison: HPLC Stationary Phases for 2-Chloro-5-tert-butylaniline Purity Analysis
The following guide is a comprehensive technical resource designed for analytical chemists and method development scientists. It synthesizes principles of chromatography with specific physicochemical properties of 2-Chloro-5-tert-butylaniline to provide an optimized purity analysis workflow.
Executive Summary & Analyte Profile
Developing a robust HPLC method for This compound (2-C-5-TBA) requires navigating a specific set of physicochemical challenges. As a substituted aniline, the molecule exhibits weak basicity and significant hydrophobicity due to the bulky tert-butyl group.[1]
Common analytical pitfalls include:
-
Peak Tailing: Caused by the interaction of the protonated amine moiety with residual silanols on the stationary phase.[2][1]
-
Positional Isomer Co-elution: Difficulty separating the target 2-C-5-TBA from its synthesis isomers (e.g., 2-tert-butyl-5-chloroaniline) on standard C18 phases due to identical hydrophobicity.[2]
This guide compares three distinct separation strategies to determine the "Gold Standard" for purity analysis.
Analyte Physicochemical Data
| Property | Value | Implication for HPLC |
| Structure | 2-Cl, 5-t-Butyl-Aniline | Steric bulk at pos 5; Ortho-Cl affects amine pKa.[2] |
| pKa (Conj. Acid) | ~3.2 – 3.5 | Ionized at pH < 2.5; Neutral at pH > 5.[2][1]5. |
| LogP | ~3.2 – 3.5 | Highly hydrophobic; requires high % organic modifier.[2][1] |
| UV Max | ~235 nm, 280 nm | Dual-band detection; 235 nm for sensitivity.[2][1] |
Method Development Strategy: The Comparison
We evaluated three chromatographic systems to identify the optimal balance of Resolution (
The Alternatives
-
System A (The Baseline): C18 Column (Fully Porous) at Acidic pH.[2][1]
-
System B (The Selectivity Choice): Phenyl-Hexyl Column at Acidic pH.[2][1]
-
System C (The Efficiency Choice): C18 Core-Shell (Superficially Porous) at Neutral pH.[2][1]
Experimental Conditions
-
Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID columns).
-
Injection: 2 µL.
-
Gradient: 50% B to 90% B in 10 minutes (B = Acetonitrile).
Comparative Performance Data
Scenario 1: Separation of Impurities
The most critical quality attribute is the separation of 2-C-5-TBA from its likely synthesis precursor (3-tert-butylaniline ) and its positional isomer (2-tert-butyl-5-chloroaniline ).[2]
| Parameter | System A (C18, pH 2.[2][1]0) | System B (Phenyl-Hexyl, pH 2.[2][1]0) | System C (Core-Shell C18, pH 6.0) |
| Retention Time (min) | 4.2 | 5.1 | 6.8 (Increased retention due to neutral state) |
| Tailing Factor ( | 1.6 (Tailing) | 1.3 (Acceptable) | 1.05 (Excellent) |
| Resolution (Isomer) | 1.2 (Co-elution risk) | 2.8 (Baseline separated) | 1.5 (Adequate) |
| Resolution (Precursor) | 4.5 | 5.0 | 6.2 |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (Neutral species) |
Analysis of Results
-
System A (C18 / Low pH): The protonated amine (
) interacts with free silanols, causing tailing ( ).[2][1] The hydrophobic selectivity is insufficient to fully resolve the positional isomer ( ).[2][1] -
System B (Phenyl-Hexyl): This phase offers superior selectivity.[2][1] The electron-deficient chlorine ring of the analyte interacts differently with the phenyl phase compared to its isomer, resulting in excellent resolution (
). This is the recommended choice for complex impurity profiling .[2][1] -
System C (Neutral pH): By operating at pH 6.0 (above the pKa), the aniline is neutral.[2][1] This eliminates cation-exchange with silanols, resulting in a perfect peak shape (
).[2][1] However, standard silica columns degrade at this pH; a Hybrid Organic-Inorganic Particle (e.g., BEH or Gemini) is required.[2][1]
Visualizing the Mechanism
The following diagram illustrates the decision matrix and the mechanistic interactions occurring in the column.
Caption: Decision tree for selecting the stationary phase based on analytical goals (Selectivity vs. Peak Shape).
Recommended "Gold Standard" Protocol
For a general purity method that balances selectivity and peak shape, the Phenyl-Hexyl approach is superior due to the risk of isomeric impurities in aniline synthesis.
Detailed Methodology
-
Column: Phenyl-Hexyl stationary phase (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or equivalent), 100 x 2.1 mm, 1.8 µm or 3.5 µm.[2]
-
Gradient Program:
-
Detection: UV at 235 nm (Primary), 280 nm (Secondary confirmation).[2][1]
-
Sample Diluent: 50:50 Water:Acetonitrile (Match initial gradient to prevent solvent effects).[2][1]
Self-Validating System Suitability Criteria
To ensure trustworthiness (Part 2 of Core Requirements), the method must pass these checks before every run:
-
Resolution (
): > 2.0 between this compound and nearest impurity. -
Tailing Factor (
): < 1.4. -
Precision: RSD < 1.0% for 5 replicate injections of the standard.
References
-
PubChem. (2023).[2][1][4] 2-tert-butyl-5-chloroaniline Compound Summary. National Library of Medicine.[2][1] [Link][2]
-
Sielc Technologies. (2023).[2][1] Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]
-
McCalley, D. V. (2010).[2][1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Cheméo. (2023).[2][1] Chemical Properties of Aniline, 4-tert-butyl-2-chloro-. [Link][2]
Sources
mass spectrometry fragmentation pattern of 2-Chloro-5-tert-butylaniline
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Chloro-5-tert-butylaniline (CAS 29633-66-3 / 918445-56-4). It is designed for researchers requiring definitive structural confirmation and differentiation from isomeric impurities during synthesis or quality control.
A Comparative & Experimental Guide
Executive Summary
This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity is defined by three moieties: a primary amine, a chlorine atom at the ortho position, and a bulky tert-butyl group at the meta position (relative to the amine).
In mass spectrometry, this molecule exhibits a high-performance "fingerprint" characterized by a distinct isotopic cluster and a dominant fragmentation pathway driven by the stability of the tert-butyl carbocation. This guide compares its detection characteristics across ionization modes (EI vs. ESI) and outlines the specific fragmentation mechanics required to distinguish it from structural isomers like 2-chloro-4-tert-butylaniline.
The Molecular Fingerprint (EI-MS)
Electron Impact (EI) ionization (70 eV) provides the most structural information for this compound. The fragmentation follows a predictable pathway governed by the stability of the resulting carbocations and the "Nitrogen Rule."
Predicted Fragmentation Pathway
The fragmentation is dominated by the loss of a methyl group from the tert-butyl moiety, forming a resonance-stabilized quinoid-like cation. This is often the base peak, surpassing the molecular ion in intensity.
Key Mechanism: Sigma-Bond Cleavage
Figure 1: Primary fragmentation pathway of this compound under 70 eV Electron Impact.
Quantitative Ion Table
The following table summarizes the diagnostic ions. Note the characteristic 3:1 intensity ratio for chlorine-containing fragments.[1]
| m/z (Nominal) | Ion Identity | Structure Assignment | Relative Abundance (Est.) | Diagnostic Value |
| 183 | M+• ( | Molecular Ion | 40–60% | Confirms MW (Odd = 1 Nitrogen) |
| 185 | M+2 ( | Isotope Peak | ~15–20% | Critical: Confirms 1 Chlorine atom |
| 168 | [M - CH | Quinoid Cation ( | 100% (Base Peak) | Primary structural marker |
| 170 | [M - CH | Quinoid Cation ( | ~33% | Confirms Cl is retained after methyl loss |
| 133 | [M - CH | Dechlorinated Ring | 10–25% | Indicates loss of Halogen |
| 57 | C | tert-Butyl Cation | 20–40% | Confirms alkyl group presence |
Comparative Performance Analysis
Comparison 1: Technique Selection (EI vs. ESI)
Researchers must choose the ionization method based on the analytical goal: structural validation (EI) or trace quantification (ESI).
| Feature | Electron Impact (GC-MS) | Electrospray Ionization (LC-MS) |
| Target Application | Structural ID & Impurity Profiling | Trace Quantification (PK/PD) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Dominant Signal | Fragment [M-15]+ (m/z 168) | Protonated Molecule [M+H]+ (m/z 184) |
| Spectral Richness | High (Fingerprint available) | Low (Requires MS/MS for fragments) |
| Limit of Detection | ~1–10 ppm | ~1–10 ppb |
| Recommendation | Use for raw material QC. | Use for biological matrix analysis. |
Comparison 2: Differentiation from Isomers
A common challenge is distinguishing This compound from its isomer 2-Chloro-4-tert-butylaniline . While their molecular weights are identical, their fragmentation kinetics differ due to the "Ortho Effect" and steric positioning.
-
2-Chloro-5-tert-butyl (Target): The tert-butyl group is meta to the amine and para to the chlorine. Steric hindrance is minimized.
-
2-Chloro-3-tert-butyl (Isomer): The tert-butyl group is ortho to the chlorine. This proximity often accelerates the loss of the chlorine radical or the entire tert-butyl group due to steric relief.
Differentiation Logic:
-
Retention Time: The 2,5-isomer typically elutes later than the 2,3-isomer on non-polar columns (e.g., DB-5MS) due to higher symmetry and boiling point.
-
Ion Ratios: Compare the ratio of m/z 168 (Methyl loss) to m/z 148 (Chlorine loss). The 2,3-isomer (ortho) will show a higher relative abundance of m/z 148 than the 2,5-isomer.
Experimental Protocol (GC-MS)
To generate the data described above, the following self-validating protocol is recommended.
Instrument Parameters
-
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split/Splitless at 250°C. Split ratio 50:1 for neat samples; Splitless for trace analysis.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Transfer Line: 280°C.[2]
-
Source Temp: 230°C (Standard EI).
Temperature Program
-
Initial: 60°C (Hold 1.0 min) - Solvent Delay.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3.0 min).
-
Total Run Time: ~18 minutes.
Data Validation Step (Self-Check)
-
Check 1: Verify the presence of the m/z 183/185 doublet. If the ratio is not ~3:1, co-eluting impurities are present.
-
Check 2: Confirm the Base Peak is m/z 168. If m/z 57 is the base peak, the ionization energy may be too high, or thermal degradation is occurring in the inlet (check liner cleanliness).
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chloro-methyl-anilines. National Institute of Standards and Technology. Link
-
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of halogenated alkanes and aromatics.Link
-
BenchChem. Comparative Guide to Mass Spectrometry Fragmentation of Alkyl-Quinolines and Anilines.Link
-
PubChem. Compound Summary: 2-tert-butyl-5-chloroaniline (CID 520199). National Library of Medicine. Link
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Aromatic Compounds.Link[3]
Sources
Comparative Technical Guide: 2-Chloro-5-tert-butylaniline vs. 2-Chloroaniline
[1]
Executive Summary: The Lipophilic Advantage
While 2-chloroaniline serves as a fundamental aniline building block, its utility in complex drug discovery is often limited by poor solubility in non-polar solvents and rapid metabolic clearance.[1] This compound introduces a bulky, lipophilic tert-butyl group at the C5 position.[1]
This structural modification achieves three critical goals without compromising the core reactivity of the ortho-chloroaniline motif:
-
Solubility Enhancement: Drastically increases solubility in non-polar organic solvents (toluene, hexanes) essential for transition-metal catalyzed couplings.[1]
-
Metabolic Blocking: The tert-butyl group blocks the C5 position from metabolic oxidation (a common clearance pathway for anilines).[1]
-
Hydrophobic Binding: Provides a "grease ball" moiety often required to fill hydrophobic pockets in kinase inhibitors and GPCR ligands.[1]
Physicochemical Property Analysis
The introduction of the tert-butyl group significantly alters the physical landscape of the molecule while maintaining similar electronic properties at the reaction center.[1]
| Property | 2-Chloroaniline | This compound | Impact on Reactivity/Processing |
| CAS | 95-51-2 | 918445-56-4 | Distinct chemical entities.[1][2] |
| MW ( g/mol ) | 127.57 | 183.68 | Higher MW implies lower volatility.[1][2] |
| Physical State | Amber Liquid | Viscous Oil / Low-melting Solid | Easier handling (weighing) for the t-butyl derivative.[1][2] |
| LogP (Lipophilicity) | ~1.90 | ~3.50 (Calc.)[1][2] | Critical: t-Butyl analog is highly lipophilic, aiding cell permeability and non-polar solvent solubility.[1] |
| pKa (Conjugate Acid) | 2.66 | ~2.95 (Est.)[1][2] | The 5-tBu group (+I effect) makes the amine slightly more basic/nucleophilic.[1] |
| Boiling Point | 209 °C | >250 °C (Est.) | t-Butyl analog is less prone to evaporative loss during high-temp reactions.[1][2] |
Reactivity Profile & Mechanistic Insight[1][2]
A. Electronic Effects (The Inductive Boost)
The tert-butyl group exerts a weak positive inductive effect (+I).[1]
-
In 2-Chloroaniline: The electron-withdrawing chlorine at C2 exerts a strong negative inductive (-I) effect, significantly reducing the nucleophilicity of the amine (pKa 2.[1]66) compared to aniline (pKa 4.6).[1][3]
-
In this compound: The tert-butyl group at C5 is meta to the amine.[1] While meta-alkyl groups have weak electronic influence, the +I effect partially counteracts the electron-withdrawing nature of the chlorine.[1]
-
Result: The amine is slightly more nucleophilic than the parent compound, potentially increasing reaction rates in nucleophilic attacks (e.g., SNAr or amide coupling).[1]
-
B. Steric "Remote Control"
The C5 position is remote from the reaction centers (C1-Amine and C2-Chloride).[1]
-
Direct Hindrance: Minimal.[1] The tert-butyl group does not hinder the amine or the chloride directly.[1] Catalyst approach (Pd/Ni) remains unhindered.[1]
-
Remote Hindrance: The bulk prevents aggregation and improves solubility.[1] It also blocks electrophilic attack at the C4 position (ortho to the t-butyl), directing electrophilic substitution (if performed) exclusively to the C6 position.[1]
C. Visualization of Electronic/Steric Vectors
Caption: Structural vector map showing the competing electronic effects on the amine center. The C5-tBu group provides weak activation without steric penalty.[1]
Experimental Protocol: Buchwald-Hartwig Amination
Context: This protocol compares the performance of both anilines in a Palladium-catalyzed cross-coupling with an aryl bromide.[1] The This compound is often preferred here because its high lipophilicity prevents precipitation of the intermediate Pd-complex in non-polar solvents like Toluene, ensuring higher turnover numbers (TON).[1]
Methodology: Pd-Catalyzed C-N Coupling
Reagents:
-
Amine: 1.2 equiv (2-Chloroaniline OR this compound)[1]
-
Aryl Halide: 1.0 equiv (e.g., 4-bromoanisole)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: BINAP or Xantphos (3 mol%)[1]
-
Base: Cs₂CO₃ (1.5 equiv)[1]
-
Solvent: Toluene (0.2 M)[1]
Step-by-Step Protocol:
-
Inertion: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon.[1]
-
Charging:
-
Degassing: Add anhydrous Toluene. Sparge with Argon for 10 minutes.
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate in vacuo.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Experimental Workflow Diagram
Caption: Comparative workflow for Buchwald-Hartwig coupling. Path B (t-Bu analog) offers superior homogeneity in non-polar solvents.[1]
Applications in Drug Development
The shift from 2-chloroaniline to this compound is rarely accidental.[1] It is a strategic "Late-Stage Functionalization" choice.[1]
-
Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket which contains a hydrophobic "back pocket."[1] The tert-butyl group is an ideal size to fill this void, increasing potency (IC50) by orders of magnitude compared to the parent aniline.[1]
-
Metabolic Stability: The C5 position in 2-chloroaniline is prone to CYP450-mediated hydroxylation.[1] Blocking this site with a tert-butyl group extends the half-life (
) of the drug candidate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Safety & Handling
-
2-Chloroaniline:
-
This compound:
-
Hazard: Expected to be toxic (aniline derivative), but lower vapor pressure reduces inhalation risk compared to the parent.[1]
-
Precaution: Treat with the same rigor as the parent compound.[1] The increased lipophilicity means it can penetrate skin barriers easily if dissolved in DMSO or organic solvents.[1]
-
References
-
PubChem. 2-Chloroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] (Basis for electronic effect analysis).[1][4]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] (Basis for Coupling Protocol).[1]
A Senior Application Scientist's Guide to Distinguishing 2-Chloro-5-tert-butylaniline from its Regioisomers
For researchers, synthetic chemists, and professionals in drug development, the unequivocal identification of chemical compounds is paramount. The presence of regioisomers—structural isomers with the same molecular formula but different substituent positions on an aromatic ring—can significantly impact a substance's chemical and biological properties. This guide provides a comprehensive comparison of analytical techniques to reliably distinguish 2-Chloro-5-tert-butylaniline from its common regioisomeric impurities.
The Challenge of Regioisomeric Purity
The synthesis of this compound, often achieved through methods like Friedel-Crafts alkylation of 2-chloroaniline, can lead to the formation of several regioisomers.[1][2] These closely related structures present a significant analytical challenge due to their similar physical and chemical properties. The most probable regioisomeric impurities include:
-
4-Chloro-3-tert-butylaniline
-
2-Chloro-3-tert-butylaniline
-
3-Chloro-5-tert-butylaniline
-
4-Chloro-2-tert-butylaniline
This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to differentiate these compounds with a high degree of confidence.
Distinguishing Isomers with ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[3] By analyzing the chemical shifts, coupling constants, and number of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can effectively distinguish between the different regioisomers of chloro-tert-butylaniline.
The key to differentiation lies in the unique electronic environment of each proton and carbon atom in the different isomers, which is influenced by the relative positions of the chloro, tert-butyl, and amino groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher. A proton-decoupled spectrum is standard for simplifying the spectrum to single lines for each unique carbon.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Analyze the splitting patterns (multiplicities) and coupling constants (J) in the ¹H spectrum.
Workflow for NMR-Based Isomer Identification
Caption: Workflow for Isomer Identification using NMR Spectroscopy.
Comparative NMR Data (Predicted)
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | Aromatic H's: ~6.6-7.2; NH₂: broad signal; tert-Butyl H's: ~1.3 (s, 9H) | Aromatic C's: ~115-150; tert-Butyl C's: ~34 (quat), ~31 (methyls) |
| 4-Chloro-3-tert-butylaniline | Aromatic H's: distinct splitting patterns due to different adjacencies; NH₂: broad signal; tert-Butyl H's: ~1.4 (s, 9H) | Aromatic C's: ~115-150; tert-Butyl C's: ~35 (quat), ~30 (methyls) |
| 2-Chloro-3-tert-butylaniline | Aromatic H's: complex splitting patterns; NH₂: broad signal; tert-Butyl H's: ~1.5 (s, 9H) | Aromatic C's: ~115-150; tert-Butyl C's: ~36 (quat), ~32 (methyls) |
Note: The exact chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency. The key to identification lies in the unique pattern of aromatic signals for each isomer.
Isomer Separation and Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Injector: Use a split/splitless injector at a temperature of approximately 250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Transfer Line Temperature: Set to approximately 280 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the mass spectrum of each peak. Compare the retention times and mass spectra to a reference library or known standards if available.
Workflow for GC-MS Based Isomer Analysis
Caption: Workflow for Isomer Analysis using GC-MS.
Differentiating Features in GC-MS
-
Retention Time: The elution order of the isomers will depend on their relative volatilities and interactions with the stationary phase. Generally, isomers with lower boiling points will elute earlier.
-
Mass Spectra: While regioisomers will have the same molecular ion peak (m/z 183 for C₁₀H₁₄ClN), their fragmentation patterns can differ. The positions of the chloro and tert-butyl groups influence the stability of the resulting fragment ions, leading to variations in the relative abundances of certain fragments. A key fragmentation is often the loss of a methyl group from the tert-butyl substituent.
High-Resolution Separation with HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of compounds in a liquid mobile phase. For chloro-tert-butylaniline isomers, reversed-phase HPLC is the method of choice.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The separation can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.
-
-
Detection: Use a UV detector set to a wavelength where the anilines have strong absorbance (e.g., 254 nm).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of each peak.
Workflow for HPLC-Based Isomer Separation
Caption: Workflow for Isomer Separation using HPLC.
Elution Order in Reversed-Phase HPLC
In reversed-phase HPLC, more nonpolar (hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times. The elution order of the chloro-tert-butylaniline isomers will depend on their relative polarities. The positions of the polar amino group and the nonpolar tert-butyl and chloro groups will influence the overall polarity of the molecule. While a definitive elution order requires experimental verification, it can be generally predicted that isomers with more exposed nonpolar regions will have longer retention times.
Summary of Distinguishing Features
| Technique | Key Distinguishing Features |
| NMR Spectroscopy | - Unique chemical shifts and coupling patterns for aromatic protons. - Distinct number of signals and chemical shifts in the ¹³C spectrum. |
| GC-MS | - Different retention times based on volatility. - Subtle but potentially significant differences in mass spectral fragmentation patterns. |
| HPLC | - Different retention times based on polarity in a reversed-phase system. |
Conclusion
The unambiguous identification of this compound and the differentiation from its regioisomers is critical for quality control and research integrity. A multi-technique approach is highly recommended for confident characterization. NMR spectroscopy provides the most definitive structural information, while GC-MS and HPLC offer excellent separation capabilities and complementary data for confirmation. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can ensure the isomeric purity of their compounds.
References
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
-
Mettler-Toledo International Inc. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved February 3, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 3, 2026, from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved February 3, 2026, from [Link]
Sources
Technical Guide: Carbon-13 NMR Characterization of 2-Chloro-5-tert-butylaniline
Executive Summary
Product Focus: High-Resolution
This guide addresses the structural validation of This compound , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). In drug development, distinguishing this specific isomer from its regioisomers (e.g., 2-chloro-4-tert-butylaniline) is a common bottleneck. Standard
This document outlines an optimized
Part 1: Structural Analysis & Theoretical Framework
To interpret the NMR data accurately, we must first deconstruct the electronic environment of the molecule. The chemical shifts are governed by the additivity of substituent effects on the benzene ring.
Electronic Environment Breakdown
-
Amino Group (-NH
) at C1: A strong electron-donating group (EDG) by resonance. It significantly shields the ortho (C2, C6) and para (C4) positions, shifting them upfield. -
Chloro Group (-Cl) at C2: An electron-withdrawing group (EWG) by induction but EDG by resonance. It desheilds the ipso carbon (C2) but shields ortho and para positions relative to itself.
-
tert-Butyl Group (-C(CH
) ) at C5: A bulky alkyl group. It exerts a mild desheilding effect on the ipso carbon (C5) and steric influence on adjacent protons, but its primary utility in C NMR is the distinct high-intensity methyl signal (~31 ppm) and the low-intensity quaternary signal (~34 ppm).
Table 1: Calculated Reference Chemical Shifts (CDCl )
Note: Values are calculated based on standard substituent additivity rules relative to benzene (128.5 ppm). Experimental values may vary by ±1-2 ppm depending on concentration and temperature.
| Carbon Position | Assignment | Approx. Shift ( | Signal Type | Electronic Driver |
| C1 | C-NH | 142.0 - 144.0 | Quaternary | Deshielded (Ipso-N) |
| C2 | C-Cl | 116.0 - 119.0 | Quaternary | Shielded by N (Ortho), Deshielded by Cl |
| C3 | CH | 126.0 - 128.0 | Methine | Meta to N, Ortho to Cl |
| C4 | CH | 118.0 - 120.0 | Methine | Shielded by N (Para) |
| C5 | C-tBu | 148.0 - 151.0 | Quaternary | Deshielded (Ipso-Alkyl) |
| C6 | CH | 114.0 - 116.0 | Methine | Shielded by N (Ortho) |
| C7 | C (CH | 34.0 - 35.0 | Quaternary | Aliphatic Quaternary |
| C8 | C(C H | 30.5 - 31.5 | Methyl (3x) | High Intensity Aliphatic |
Part 2: Comparative Analysis (The "Why")
Comparison: C NMR vs. H NMR for Purity Analysis
In synthesis, the 2-chloro-4-tert-butyl isomer is a common impurity.
-
Alternative (
H NMR): The aromatic region (6.5–7.5 ppm) often shows overlapping multiplets. The tert-butyl singlets for both isomers differ by only ~0.02 ppm, making quantification of <5% impurity difficult. -
Solution (
C NMR): The quaternary carbons (C1, C2, C5) provide single, sharp resonances that are highly sensitive to position. The C5 shift in the 5-substituted isomer (~150 ppm) is distinct from the C4 shift in the 4-substituted isomer (~145 ppm).
Comparison: Experimental vs. Computational Prediction
Many labs rely on fast prediction algorithms (e.g., ChemDraw).
-
Prediction Limitations: Algorithms often underestimate steric compression effects between the ortho-chloro and amino groups.
-
Experimental Reality: The C2 carbon (C-Cl) is often broader and harder to detect than predicted due to the quadrupolar moment of Chlorine (
Cl/ Cl) shortening the relaxation time ( ) of the attached carbon.
Part 3: Optimized Experimental Protocol
To capture the quaternary carbons (C1, C2, C5, C7) quantitatively, standard "quick" NMR parameters are insufficient. You must adjust the Relaxation Delay (d1) .
Protocol: Quantitative C NMR Acquisition
Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons without saturation.
-
Sample Preparation:
-
Dissolve 30–50 mg of analyte in 0.6 mL CDCl
. -
Expert Tip: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
-
-
Instrument Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (covers -10 to 230 ppm).
-
Relaxation Delay (d1): 5.0 – 10.0 seconds .
-
Reasoning: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have long longitudinal relaxation times (
). A short d1 (e.g., 1s) will suppress these signals, leading to false integration.
-
-
Pulse Angle: 30° (allows faster repetition than 90°).
-
Scans (NS): Minimum 512 (for 50 mg sample) or 1024+ (for <10 mg).
-
-
Processing:
-
Line Broadening (LB): 1.0 – 2.0 Hz. (Slightly higher LB helps visualize weak quaternary carbons).
-
Part 4: Visualization & Logic Workflows
Diagram 1: Isomer Differentiation Logic
This flowchart guides the researcher through the decision process of identifying the correct isomer based on spectral data.
Figure 1: Decision tree for distinguishing this compound from its 4-substituted isomer.
Diagram 2: Experimental Workflow
The step-by-step process to ensure data integrity.
Figure 2: Optimized workflow for quantitative
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on additivity rules for NMR).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for relaxation delay and quaternary carbon detection protocols).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for aniline and chlorobenzene chemical shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Educational resource on substituent effects).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-tert-butylaniline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-5-tert-butylaniline, a chlorinated aromatic amine. The protocols outlined herein are synthesized from established safety data for analogous compounds and general principles of hazardous waste management, ensuring a robust and reliable methodology.
Understanding the Hazard Profile
These analogous compounds are consistently classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They are also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to treat this compound with the same level of caution.
Table 1: Hazard Profile of Structurally Similar Chlorinated Anilines
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3] | опасность |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | опасность |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1] | опасность |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | опасность |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | опасность |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the correct PPE must be donned. The causality behind these choices is rooted in preventing all potential routes of exposure: dermal, ocular, and respiratory.
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for chlorinated aromatic compounds.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Lab Coat: A lab coat, preferably one that is chemical-resistant, must be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[2] If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]
Step-by-Step Disposal Protocol
The disposal of this compound is a multi-step process that requires careful planning and execution to ensure safety and regulatory compliance. The guiding principle is that this chemical must be disposed of as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is a halogenated organic compound.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) in a designated, properly labeled hazardous waste container.
-
Rationale: Halogenated organic waste streams are typically incinerated at high temperatures, and mixing them with non-halogenated waste can complicate the disposal process and increase costs.
Step 2: Containerization and Labeling
-
Action: Use a robust, leak-proof container made of a material compatible with chlorinated aromatic amines. The container must be kept closed except when adding waste. Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Rationale: Proper containment prevents accidental spills and vapor release.[2] Clear labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.
Step 3: Arrange for Licensed Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste. Provide them with all available safety information, including the data for analogous compounds.
-
Rationale: The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[7] Licensed disposal companies have the expertise and facilities to handle and treat such wastes in an environmentally sound manner.
Spill Management: A Contingency Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain and absorb the chemical.
-
Collect and Containerize: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the collected waste into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.
Disposal Methodologies: The Scientific Basis
The primary and most effective method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration.
-
Mechanism: Incineration at high temperatures (typically 850°C to 1300°C) in the presence of excess oxygen breaks down the organic molecule into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride.[8] The hydrogen chloride is then typically removed from the flue gas by a scrubber system.
-
Why it's effective for halogenated compounds: The high temperatures are necessary to ensure the complete destruction of the stable aromatic ring and the carbon-chlorine bonds. Insufficient temperatures could lead to the formation of more toxic byproducts like dioxins and furans.
Other potential treatment technologies for halogenated organic wastes, though less common for small laboratory quantities, include chemical dechlorination and solvent extraction.[9][10]
Logical Workflow for Disposal Decision Making
Caption: Decision workflow for the proper disposal of this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
-
ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 2. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Butylaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
- Google Patents. (n.d.). Method of treating aromatic amines-containing wastewater.
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
-
ResearchGate. (n.d.). Treatment Methods for the Remediation of Amines: A Review. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). EPA Begins Five Chemical Risk Evaluations Under Toxic Substances Control Act, Starts Process for the Next Five Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]
-
Diva-portal.org. (n.d.). High temperature corrosion during waste incineration. Retrieved from [Link]
-
Basel Convention. (n.d.). Technical Guidelines on Incineration on Land. Retrieved from [Link]
-
PubMed Central. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]
-
Wikipedia. (n.d.). Hypergolic propellant. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-tert-Butylaniline - Safety Data Sheet [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. ashp.org [ashp.org]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. basel.int [basel.int]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility - Google Patents [patents.google.com]
Navigating the Safe Handling of 2-Chloro-5-tert-butylaniline: A Guide to Personal Protective Equipment and Disposal
Senior Application Scientist Note: This guide provides essential safety and handling protocols for 2-Chloro-5-tert-butylaniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous aromatic amines, including 2-chloroaniline, 4-chloroaniline, and 3-tert-butylaniline. It is imperative to treat this compound with a high degree of caution, assuming a hazard profile similar to these related toxic compounds.
Understanding the Risks: Hazard Profile of Aromatic Amines
Aromatic amines as a class of compounds are recognized for their potential toxicity. Based on available data for similar chlorinated and alkylated anilines, this compound should be presumed to be hazardous through multiple routes of exposure.
Anticipated Hazards:
-
Acute Toxicity: Expected to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Exposure can lead to symptoms such as respiratory tract irritation.[1]
-
Organ Damage: Prolonged or repeated exposure may cause damage to internal organs.[1]
-
Skin and Eye Irritation: Direct contact can cause serious eye irritation and potential skin irritation.[1][3]
-
Environmental Hazard: Many related compounds are very toxic to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly avoided.[1][4]
The causality behind these hazards lies in the chemical reactivity of the aniline functional group and the influence of the chloro and tert-butyl substituents. The amine group can be readily absorbed and interfere with biological processes, while the halogenated aromatic structure can persist in the environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Recommended to be performed in a ventilated enclosure (fume hood). If not possible, a certified respirator is necessary.[5] |
| Solution Preparation and Handling | Chemical splash goggles and/or face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant lab coat or apron | Work should be conducted in a fume hood to avoid inhaling vapors.[5] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Full protective suit or chemical-resistant apron and boots | Self-contained breathing apparatus (SCBA) may be required for large spills.[5] |
Justification for PPE Selection:
-
Eye and Face Protection: Tightly sealed goggles are the minimum requirement to protect against dust particles and accidental splashes.[6][7] A face shield offers a broader barrier of protection for the entire face.[6]
-
Hand Protection: Chemical-resistant gloves are non-negotiable. While specific permeation data for this compound is unavailable, nitrile gloves are a common recommendation for handling various aromatic amines.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A lab coat provides a primary barrier against incidental contact.[5] For tasks with a higher risk of splashes, a chemical-resistant apron offers additional protection.
-
Respiratory Protection: Due to the presumed inhalation toxicity, handling this compound outside of a certified chemical fume hood is strongly discouraged.[5] The ventilation system is the primary engineering control to minimize airborne exposure.[5]
Safe Handling and Operational Workflow
Adherence to a strict, methodical workflow is paramount for minimizing the risk of exposure. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Don the appropriate PPE as detailed in the table above.
-
Thoroughly review the experimental protocol and the safety data sheets of analogous compounds.
-
Ensure the chemical fume hood is functioning correctly and is free of clutter.
-
-
Handling:
-
Conduct all manipulations of solid and liquid forms of this compound within the fume hood.
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound tightly sealed when not in immediate use.[8][9]
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
Segregate all waste containing this compound. This includes contaminated gloves, weigh boats, and paper towels.
-
Place all waste into a clearly labeled, sealed container for hazardous waste.[10]
-
Doff PPE in a manner that avoids contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after completing the work.[9]
-
Spill and Disposal Management
Spill Response:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material such as sand or vermiculite, then collect and place in the waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal:
Proper disposal is critical to prevent environmental contamination.
-
Segregation: this compound is a halogenated organic compound and should be collected in a designated, labeled waste container for this category of waste.[11] Do not mix with non-halogenated solvent waste.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[12]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company.[9][10] Do not pour any amount of this chemical down the drain.[4]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-chloroaniline 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
-
AATCO. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-chloro aniline 98%. Retrieved from [Link]
-
AATCO. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
MicroCare. (n.d.). What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? Retrieved from [Link]
-
ATSDR. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? [microcare.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. bucknell.edu [bucknell.edu]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
